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  • Product: 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol
  • CAS: 2140668-88-6

Core Science & Biosynthesis

Foundational

Metabolic stability of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol in liver microsomes

An In-Depth Technical Guide: Metabolic Stability of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol in Liver Microsomes Foreword: The Quest for Metabolic Durability In the landscape of drug discovery and development, the journe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Metabolic Stability of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol in Liver Microsomes

Foreword: The Quest for Metabolic Durability

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is its metabolic fate.[1] A compound that is potent in an isolated assay is of little therapeutic value if it is metabolized into inactivity the moment it encounters the liver's enzymatic machinery. Conversely, a compound that is too stable may accumulate and lead to toxicity.[2] This guide provides a comprehensive, field-proven framework for assessing the metabolic stability of a candidate compound, using 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol as a working example.

The primary objective of this assay is not merely to generate data but to understand a compound's intrinsic clearance (CLint) — the inherent ability of the liver's enzymes to metabolize a drug.[3][4] This parameter is fundamental for predicting in vivo pharmacokinetic properties such as hepatic clearance, half-life, and bioavailability, thereby enabling data-driven decisions in lead optimization.[5][6] We will move beyond a simple recitation of steps to explore the causality behind the protocol, ensuring a robust and self-validating experimental design.

The In Vitro Model: Why Liver Microsomes?

The liver is the body's primary metabolic hub for xenobiotics (foreign compounds like drugs).[7][8] To study this process in a controlled, high-throughput manner, we utilize subcellular fractions. While intact hepatocytes offer a complete metabolic picture, including both Phase I and Phase II enzymes and transport mechanisms, liver microsomes provide a cost-effective, robust, and highly convenient system specifically for evaluating Phase I metabolism.[9][10]

Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells, isolated through homogenization and differential centrifugation.[8][9] Their primary advantage is the high concentration of key drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[9][11] Since approximately 50-60% of marketed drugs are cleared by hepatic CYP-mediated pathways, this model is exceptionally relevant for early-stage drug discovery.[9][12]

The core of the assay relies on incubating the test compound with liver microsomes and a critical cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[13] CYPs are heme-containing monooxygenases that require electrons, transferred from NADPH by reductases, to activate molecular oxygen and catalyze oxidative reactions.[14] By monitoring the disappearance of the parent compound over time in the presence of NADPH, we can quantify its susceptibility to this major metabolic pathway.[15]

Experimental Design & Protocol

This section details a robust protocol for determining the metabolic stability of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol. The parameters outlined below are a standard starting point; from field experience, optimization may be required for compounds with very high or very low clearance.

Key Reagents and Materials
  • Test Compound: 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol, 10 mM stock in DMSO.

  • Liver Microsomes: Pooled human liver microsomes (HLM) are recommended to average out inter-individual variability.[12] Store at -80°C.[16]

  • Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4. This mimics physiological pH and is standard for in vitro metabolism assays.[15]

  • Cofactor Solution: NADPH, 20 mM stock in buffer. Prepare fresh before each experiment.

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS).

  • Control Compounds: Midazolam (high clearance) and Dextromethorphan (moderate clearance) are excellent positive controls to validate assay performance.[15]

Experimental Workflow Diagram

The entire process, from preparation to analysis, can be visualized as a sequential workflow.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation & Reaction cluster_sampling Time-Course Sampling cluster_analysis Phase 3: Analysis prep_reagents Prepare Buffer, Test Compound Dilutions, & Cofactor Solution thaw_microsomes Thaw Liver Microsomes on Ice prep_reagents->thaw_microsomes prep_plate Aliquot Buffer & Microsomes into Incubation Plate thaw_microsomes->prep_plate pre_incubate Pre-incubate Plate at 37°C for 5 min prep_plate->pre_incubate initiate_reaction Initiate Reaction: Add NADPH pre_incubate->initiate_reaction t0 T=0 initiate_reaction->t0 quench Quench Reaction: Transfer aliquot to Acetonitrile + IS initiate_reaction->quench t5 T=5 t15 T=15 t30 T=30 t60 T=60 centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate caption Figure 1. Experimental workflow for the liver microsomal stability assay.

Figure 1. Experimental workflow for the liver microsomal stability assay.

Step-by-Step Incubation Protocol

The following protocol is designed for a final incubation volume of 200 µL.

  • Preparation:

    • Thaw pooled human liver microsomes slowly on ice.[16] Dilute to a working concentration of 1 mg/mL in 100 mM KPO4 buffer (pH 7.4). Keep on ice.

    • Prepare a 200 µM intermediate dilution of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol in KPO4 buffer from the 10 mM DMSO stock. This minimizes the final DMSO concentration to <0.1%, preventing enzyme inhibition.[17]

    • Prepare a fresh 20 mM NADPH stock solution in KPO4 buffer.

  • Incubation Setup:

    • In a 96-well plate, combine the reagents as detailed in Table 1. Prepare wells for each time point (e.g., 0, 5, 15, 30, 60 minutes) and for controls.

    • Crucial Controls:

      • Negative Control (-NADPH): For the final time point, create a reaction mix without NADPH to assess for any non-CYP-mediated degradation or chemical instability.[12][18]

      • Blank Control (-Compound): A reaction mix without the test compound to check for interfering peaks during analysis.[12]

      • Positive Controls: Run parallel assays with compounds of known metabolic rates (e.g., Midazolam) to ensure the microsomal batch is active.[15]

  • Reaction:

    • Pre-incubate the plate containing the microsomes, buffer, and test compound at 37°C for 5 minutes with gentle shaking.[16] This step ensures temperature equilibrium.

    • Initiate the metabolic reaction by adding 10 µL of the 20 mM NADPH solution to each well (final concentration: 1 mM). Mix immediately. This is your T=0 starting point.[16]

  • Time-Point Sampling and Quenching:

    • At each designated time point (0, 5, 15, 30, 60 min), take a 50 µL aliquot from the incubation well and immediately add it to a separate plate or tubes containing 100 µL of ice-cold acetonitrile with internal standard.

    • The Rationale for Quenching: This step is critical. The cold acetonitrile serves three purposes: it instantly stops the enzymatic reaction, it precipitates the microsomal proteins, and it solubilizes the test compound and its metabolites for analysis.[2][19][20] Efficient quenching is paramount for accurate data.[19]

  • Sample Processing and Analysis:

    • Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., 3000 rpm for 10 minutes) to pellet the precipitated proteins.[16]

    • Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method should be optimized for the sensitive and selective quantification of the parent compound, 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol.[21][22][23]

Summary of Experimental Parameters
ParameterRecommended ValueRationale
SystemHuman Liver Microsomes (HLM)Represents an average human population; rich in Phase I enzymes.[9][12]
Microsomal Protein Conc.0.5 mg/mLBalances sufficient enzyme activity with minimizing matrix effects.[12][15]
Test Compound Conc.1 µMTypically below the Michaelis-Menten constant (Km), ensuring first-order kinetics.[15]
CofactorNADPHEssential electron donor for CYP450-mediated reactions.[14][24]
NADPH Concentration1 mMSaturating concentration to ensure the reaction is not cofactor-limited.[12]
Buffer100 mM KPO4, pH 7.4Mimics physiological conditions for optimal enzyme function.[15]
Incubation Temperature37°CPhysiological temperature.
Time Points0, 5, 15, 30, 60 minProvides sufficient data points to accurately determine the degradation rate.[13]
Quenching SolventAcetonitrile + Internal StandardEfficiently stops the reaction and precipitates proteins.[2]

Data Analysis and Interpretation

The goal of data analysis is to transform the raw LC-MS/MS output into meaningful pharmacokinetic parameters.[25]

  • Quantify Compound Disappearance: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample.

  • Determine the Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The relationship should be linear for a first-order reaction. The slope of this line is the negative rate constant of elimination (-k).

  • Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized. It is calculated from the rate constant.

    • Equation: t½ = 0.693 / k[17]

  • Calculate In Vitro Intrinsic Clearance (CLint): This value represents the volume of microsomal incubation cleared of the drug per unit time, normalized to the amount of microsomal protein.[3]

    • Equation: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))[26]

Sample Data and Calculations
Time (min)% Parent Remainingln(% Parent Remaining)
01004.61
5854.44
15604.09
30353.56
60122.48
  • Slope (k): From linear regression of ln(% Parent Remaining) vs. Time = 0.035 min⁻¹

  • t½: 0.693 / 0.035 min⁻¹ = 19.8 min

  • CLint: (0.035 min⁻¹) * (200 µL / 0.1 mg) = 70 µL/min/mg protein

Interpretation: A shorter half-life and higher intrinsic clearance value suggest the compound is rapidly metabolized.[25] This allows for rank-ordering of compounds within a chemical series to guide further medicinal chemistry efforts.[7]

Predicted Metabolic Pathways of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol

While definitive metabolite identification requires a separate, more complex study, we can predict likely metabolic "soft spots" based on the compound's structure and known CYP450 reaction mechanisms.[27][28] These are primarily Phase I oxidative reactions.[29]

G parent 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol (Parent Compound) metabolite1 Aromatic Hydroxylation Product parent->metabolite1 CYP-mediated Hydroxylation metabolite2 Cyclobutane Hydroxylation Product parent->metabolite2 CYP-mediated Hydroxylation metabolite3 Alcohol Oxidation Product (Ketone) parent->metabolite3 Alcohol Dehydrogenase or CYP-mediated Oxidation metabolite4 N-Dealkylation Product (less likely) parent->metabolite4 CYP-mediated Oxidative Cleavage

Figure 2. Potential Phase I metabolic pathways for the target compound.

  • Aromatic Hydroxylation: The chlorophenyl ring is a prime target for hydroxylation, likely at positions para or ortho to the existing substituents.

  • Aliphatic Hydroxylation: The cyclobutane ring can be hydroxylated by CYPs.

  • Alcohol Oxidation: The secondary alcohol on the cyclobutane ring can be oxidized to a ketone. While often mediated by dehydrogenases (not present in microsomes), some CYPs can also catalyze this reaction.

  • N-Dealkylation: While less common for a cyclic alkyl group, oxidative cleavage at the C-N bond is a theoretical possibility.

Understanding these potential pathways is crucial. If a compound has high clearance, identifying the primary site of metabolism can inform chemists where to modify the structure to improve stability without compromising potency.

Conclusion and Forward Look

The in vitro liver microsomal stability assay is an indispensable tool in modern drug discovery.[5][9] It provides a rapid, reliable, and cost-effective method to assess a compound's susceptibility to Phase I metabolism, enabling the early identification and optimization of metabolically liable candidates.[7] By following the robust, self-validating protocol detailed in this guide, researchers can generate high-quality intrinsic clearance data for compounds like 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol. This information is critical for building structure-metabolism relationships and for making informed decisions on which compounds to advance toward more complex preclinical and clinical studies.[1]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.). The Role of Cytochrom P450 in Drug Metabolism.
  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - NIH.
  • American Chemical Society. (2025). Understanding complex cytochrome P450 reactions involved in metabolism of drugs and steroids. ACS Fall 2025.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions.
  • Chem Help ASAP. (2023, September 12). Metabolic stability & determining intrinsic drug clearance [Video]. YouTube.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • de Visser, S. P., & Kumar, D. (2011). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Books. The Royal Society of Chemistry.
  • Lazzara, S., et al. (n.d.). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. PMC - NIH.
  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes.
  • Anzenbacher, P., & Zanger, U. M. (Eds.). (n.d.). An Integrated Guide to Human Drug Metabolism.
  • Preissner, S., et al. (2023, April 24). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf.
  • Miners, J. O., & Rowland, A. (2016, September 1). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology.
  • BioIVT. (n.d.). Microsomal stability assay for human and mouse liver microsomes.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • MTTlab. (n.d.). Microsomal Stability Assay.
  • Cantelli-Forti, G., et al. (n.d.). NADPH as rate-limiting factor for microsomal metabolism. PubMed.
  • ResearchGate. (n.d.). Drug Metabolism and Pharmacokinetics Quick Guide.
  • Creative Bioarray. (n.d.). Microsomal Metabolic Stability.
  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • Ovid. (n.d.). Drug Metabolism and Pharmacokinetics Quick Guide.
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
  • Wang, L., & Wang, J. (2018, April 12). Drug metabolism in drug discovery and development. PMC - NIH.
  • BS Publications. (n.d.). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling.
  • Sipes, N. S., et al. (n.d.). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC - NIH.
  • ResearchGate. (2019, July 12). How to calculate in vitro intrinsic clearance?
  • Al-Majdoub, Z. M., et al. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing.
  • Al-Majdoub, Z. M., et al. (2021, September 15). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. Taylor & Francis.
  • Thermo Fisher Scientific. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol.
  • Frontiers. (2025, December 11). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism.
  • PMC. (2025, December 12). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism.
  • Słoczyńska, K., et al. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. Journal of Applied Toxicology.
  • NCBI. (2021, July 28). Preparation of mouse liver microsome - Glycoscience Protocols.
  • Dauner, M., et al. (n.d.). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. PMC - NIH.
  • Al-Sanea, M. M., et al. (2023, March 2). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI.
  • Center for Innovative Technology. (2020, June 15). Metabolic Quenching.

Sources

Exploratory

A Toxicological and Safety Assessment Framework for Novel Chemical Entities: A Case Study of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol

Introduction The journey of a novel chemical entity (NCE) from discovery to potential therapeutic application is fraught with challenges, paramount among which is the rigorous assessment of its toxicological and safety p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The journey of a novel chemical entity (NCE) from discovery to potential therapeutic application is fraught with challenges, paramount among which is the rigorous assessment of its toxicological and safety profile. While 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol serves as our case study, the principles and methodologies detailed herein provide a robust framework for the preclinical safety evaluation of any NCE. The absence of pre-existing public data for this specific compound underscores the critical need for a systematic, tiered approach to toxicology, beginning with predictive, non-animal methods and progressing to more complex biological systems only when scientifically justified.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview of the logical and methodological progression of a toxicological assessment. We will delve into the "why" behind experimental choices, emphasizing a self-validating system of protocols that builds a comprehensive safety profile from the ground up.

Tier 1: In Silico and Computational Toxicology Assessment

Before any resource-intensive laboratory experiments are conducted, a thorough in silico analysis is imperative. This initial step leverages the chemical structure of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol to predict its potential liabilities. The primary tool for this is Quantitative Structure-Activity Relationship (QSAR) modeling.

The Rationale for QSAR: QSAR models are computational algorithms trained on large datasets of chemicals with known toxicological properties. By analyzing the structural fragments and physicochemical properties of our compound, these models can predict the likelihood of various toxicities, including mutagenicity, carcinogenicity, and skin sensitization. This approach is not only cost-effective and rapid but also aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) by prioritizing non-animal methods.

Experimental Workflow: In Silico Toxicity Prediction

  • Structure Preparation: The 2D structure of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol is converted into a machine-readable format (e.g., SMILES).

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular weight, logP, topological indices) are calculated from the chemical structure.

  • Model Application: The prepared structure and descriptors are input into a battery of validated QSAR models. It is crucial to use a consensus approach, where multiple models are used to predict the same endpoint. A positive prediction from several models lends higher confidence.

  • Expert Review: The model outputs are not taken at face value. An expert toxicologist must review the predictions, considering the model's applicability domain and the chemical class of the compound. For instance, the presence of the 2-chloroaniline substructure in our molecule might be flagged by models as a potential structural alert for mutagenicity, warranting further investigation.

G cluster_0 In Silico Assessment Workflow A Input NCE Structure (2-[(2-Chlorophenyl)amino]cyclobutan-1-ol) B Calculate Physicochemical Properties & Descriptors A->B C Run Battery of Validated QSAR Models (e.g., for Mutagenicity, Carcinogenicity) B->C D Consensus Prediction & Expert Review C->D E Identify Potential Toxicological Liabilities & Structural Alerts D->E F Design In Vitro Testing Strategy E->F G cluster_1 In Vitro Testing Decision Tree A In Vitro Test Battery (Ames, Cytotoxicity, hERG) B Genotoxicity Positive? A->B C High Cytotoxicity? A->C D hERG Liability? A->D E High Risk: Consider Termination or Redesign of Molecule B->E Yes F Proceed with Caution: Further Mechanistic Studies (e.g., in vitro micronucleus) B->F Equivocal G Acceptable Profile: Proceed to In Vivo Enabling Studies B->G No C->E Yes C->G No D->E Yes D->G No

Caption: Decision-making framework based on initial in vitro toxicology results.

Tier 3: In Vivo Toxicity Studies

Should the in silico and in vitro data demonstrate an acceptable safety profile, limited and ethically-reviewed in vivo studies may be initiated. The primary goal of these early studies is to understand the compound's behavior in a whole organism, including its pharmacokinetic profile and potential for acute and repeat-dose toxicity.

The Importance of the 3Rs: All in vivo studies must be designed in accordance with the principles of Replacement, Reduction, and Refinement. This includes using the minimum number of animals necessary to obtain statistically significant results and refining procedures to minimize any potential pain or distress.

Acute Toxicity Study (e.g., OECD 423)

This study aims to determine the short-term toxicity of a single high dose of the compound. It helps in classifying the compound for hazard and provides information for dose selection in repeat-dose studies.

Methodology Overview:

  • Animal Model: Typically rodents (e.g., rats or mice).

  • Procedure: A stepwise procedure is used where a small group of animals is dosed at a defined starting level. Depending on the outcome, the dose is increased or decreased for subsequent groups.

  • Endpoints: Mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and gross necropsy findings are recorded.

Repeat-Dose Toxicity Study (e.g., 28-day, OECD 407)

This is often the first comprehensive in vivo study and is critical for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Methodology Overview:

  • Animal Model: Rodents.

  • Procedure: The compound is administered daily for 28 days at three or more dose levels. A control group receives the vehicle only.

  • Endpoints: Comprehensive data is collected, including clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, and at the end of the study, full histopathological examination of all major organs and tissues.

Table 1: Representative Data Collected from a 28-Day Repeat-Dose Toxicity Study

Parameter CategorySpecific Endpoints MeasuredPurpose
Clinical Observations Changes in skin, fur, eyes, respiration, behavior; presence of tremors or convulsions.To identify overt signs of toxicity.
Body Weight & Food/Water Consumption Measured daily or weekly.To assess general health and palatability of the dosed formulation.
Hematology Red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, platelet count.To evaluate effects on blood cells and the hematopoietic system.
Clinical Chemistry Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), bilirubin, creatinine, blood urea nitrogen (BUN).To assess the function of the liver, kidneys, and other major organs.
Histopathology Microscopic examination of tissues from all major organs (liver, kidney, heart, lung, brain, spleen, etc.).To identify target organs of toxicity and characterize any cellular changes or damage.
Organ Weights Weights of key organs (e.g., liver, kidneys, brain, spleen).To detect organ-specific swelling or atrophy.

Safety, Handling, and Occupational Hygiene

For any NCE of unknown toxicity, such as 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol, stringent safety precautions are mandatory in a laboratory setting.

  • Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Containment: All work with the solid compound or its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Material Safety Data Sheet (MSDS): Although a comprehensive MSDS may not exist, a provisional one should be created based on the known chemical class and any in silico predictions. This should outline known and potential hazards, handling procedures, and emergency response.

  • Waste Disposal: All contaminated waste must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Conclusion

The toxicological assessment of a novel chemical entity like 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol is a methodical, multi-tiered process. It begins with non-animal, predictive methods that guide a rational, targeted approach to in vitro testing. Only when a compound demonstrates a promising safety profile in these initial tiers should resource-intensive and ethically sensitive in vivo studies be considered. This framework ensures that potential liabilities are identified as early as possible, maximizing resource efficiency and upholding the highest standards of scientific integrity and animal welfare in the pursuit of new therapeutic agents.

References

  • OECD Guideline for the Testing of Chemicals, No. 471: Bacterial Reverse Mutation Test. Source: OECD iLibrary. [Link]

  • ICH Harmonised Tripartite Guideline S2(R1): Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Source: European Medicines Agency (EMA). [Link]

  • The Three Rs: Replacement, Reduction and Refinement. Source: National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). [Link]

  • OECD Guideline for the Testing of Chemicals, No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. Source: OECD iLibrary. [Link]

  • OECD Guideline for the Testing of Chemicals, No. 423: Acute Oral Toxicity - Acute Toxic Class Method. Source: OECD iLibrary. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

Foundational

Strategic Deployment of Amino-Cyclobutanols in Medicinal Chemistry

The following technical guide details the structure-activity relationship (SAR) of amino-cyclobutanols, designed for researchers in medicinal chemistry. [1][2][3] Executive Summary: The "Goldilocks" Scaffold In the optim...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR) of amino-cyclobutanols, designed for researchers in medicinal chemistry.

[1][2][3]

Executive Summary: The "Goldilocks" Scaffold

In the optimization of lead compounds, the amino-cyclobutanol motif represents a high-value pharmacophore and structural spacer.[1][2] It occupies a unique physicochemical niche between the flexible aliphatic chains (propyl/butyl linkers) and the more rigid, often metabolically liable, saturated heterocycles (pyrrolidines, azetidines).[3][4]

For the medicinal chemist, this scaffold offers three critical SAR levers:

  • Vector Control: The cyclobutane ring's "pucker" (butterfly conformation) allows for precise angular projection of substituents, distinct from the chair cyclohexane or planar aromatic rings.[2]

  • Basicity Modulation: The hydroxyl group, depending on its stereochemical relationship (cis/trans) and proximity, modulates the pKa of the amine via inductive effects and intramolecular hydrogen bonding.[2]

  • Physicochemical Correction: Introducing the hydroxyl moiety significantly lowers LogD without introducing a high-molecular-weight penalty, often resolving solubility issues in lipophilic lead series.[5][1][2]

Structural Dynamics & Conformation

Unlike the planar cyclopropane, cyclobutane relieves torsional strain (eclipsing interactions) by adopting a non-planar, puckered conformation.[3][4] This "butterfly" shape has a puckering angle of approximately 30° .[1][2]

The Puckering Effect on SAR

This conformational flexibility means substituents are never truly "equatorial" or "axial" in the cyclohexane sense, but rather pseudo-equatorial (pe) or pseudo-axial (pa) .

  • 1,3-Disubstitution: This is the most common motif in drug design (e.g., linking a pharmacophore to a solubilizing group).[3]

    • Cis-1,3: Both substituents can adopt pseudo-equatorial positions, often preferred for linear extended conformations.[5][3][4]

    • Trans-1,3: Forces one substituent to be pseudo-axial, creating a "bent" vector.[5][3][4] This is critical when the target binding pocket requires a U-shape or turn.[2]

Graphviz Diagram: Conformational Logic

The following diagram illustrates the decision logic for selecting the correct isomer based on desired vector alignment.

SAR_Logic Start Lead Optimization Requirement Vector Vector/Geometry Issue? Start->Vector Prop Physicochem/ADME Issue? Start->Prop Linear Need Linear Extension (180° projection) Vector->Linear Select Bent Need Kink/Turn (<120° projection) Vector->Bent Select Solubility High LogD / Low Sol? Prop->Solubility Basic High hERG / High pKa? Prop->Basic Cis Cis-1,3-isomer (Pseudo-diequatorial) Linear->Cis Trans Trans-1,3-isomer (Axial/Equatorial) Bent->Trans OH_Effect Add OH (Cyclobutanol) Reduces LogD ~1.5 units Solubility->OH_Effect Inductive Geminal/Vicinal OH Lowers pKa (Inductive) Basic->Inductive

Caption: Decision tree for selecting amino-cyclobutanol stereoisomers based on geometric and physicochemical needs.

Synthesis: Accessing the Scaffold

A common bottleneck in SAR exploration is the difficulty in separating cis and trans isomers.[2] The following protocol describes a self-validating stereoinversion strategy (Mitsunobu inversion) to access the thermodynamically less stable or specific trans-isomer from the readily available cis-alcohol (or mixture).

Protocol: Stereoselective Synthesis of Trans-3-Aminocyclobutanol

This workflow utilizes a Mitsunobu inversion to convert cis-3-(dibenzylamino)cyclobutanol into the trans-isomer.[5][1]

Reagents:

  • Substrate: cis-3-(dibenzylamino)cyclobutanol (Formula II)[5][1]

  • Reagents: Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Benzoic acid.[3][4]

  • Solvent: THF (anhydrous).[1][2]

Step-by-Step Methodology:

  • Mitsunobu Esterification (Inversion Step):

    • Charge a reaction vessel with cis-3-(dibenzylamino)cyclobutanol (1.0 equiv), PPh3 (1.6 equiv), and Benzoic acid (1.1 equiv) in THF.

    • Cool to 0°C under N2 atmosphere.[1][2]

    • Dropwise add DIAD (1.6 equiv) maintaining internal temperature <5°C.

    • Allow to warm to room temperature and stir for 1 hour.

    • Mechanism:[5][1][2][6][7] The SN2 attack by the benzoate anion on the activated phosphonium-alcohol complex inverts the stereocenter at C1.[2]

    • Validation: Monitor by TLC/LCMS.[1][2] The product (trans-benzoate) will have a distinct Rf and retention time from the starting material.[1][2]

  • Hydrolysis:

    • Concentrate the reaction mixture.

    • Redissolve the residue in MeOH/THF (1:1).[1][2]

    • Add NaOH (2.0 equiv, aq.[3][2][4] solution). Heat to 50°C for 2 hours.

    • Outcome: Cleavage of the benzoate ester yields trans-3-(dibenzylamino)cyclobutanol.[5][1][2]

  • Debenzylation (Final Deprotection):

    • Dissolve the intermediate in MeOH.[1][2]

    • Add Pd(OH)2/C (20% w/w catalyst loading).

    • Hydrogenate at 50 psi H2 or using a hydrogen balloon for 12 hours.

    • Filter through Celite and concentrate.[1][2]

    • Final Product: trans-3-aminocyclobutanol (as a salt or free base).[5][1][2][8]

Synthesis Workflow Diagram

Synthesis_Flow Cis_Start Cis-3-(NBn2) Cyclobutanol Mitsunobu Mitsunobu Reaction (PPh3, DIAD, PhCOOH) Inversion of C1 Cis_Start->Mitsunobu Trans_Ester Trans-Benzoate Intermediate Mitsunobu->Trans_Ester SN2 Inversion Hydrolysis Hydrolysis (NaOH/MeOH) Trans_Ester->Hydrolysis Trans_Alc Trans-3-(NBn2) Cyclobutanol Hydrolysis->Trans_Alc Pd_C Pd(OH)2/C H2 (Debenzylation) Trans_Alc->Pd_C Final Trans-3-Amino cyclobutanol Pd_C->Final

Caption: Stereoselective conversion of cis-precursor to trans-3-aminocyclobutanol via Mitsunobu inversion.

Physicochemical Data & Bioisosterism

The amino-cyclobutanol moiety is often used as a bioisostere for morpholine , piperazine , or linear amino-alcohols .[5][1][3][2]

Comparative Properties Table
Property3-AminocyclobutanolCyclobutylamine3-AminopyrrolidineRelevance
LogP ~ -0.8~ 0.6~ -0.3Solubility: The alcohol dramatically lowers lipophilicity.[5][1][3][2]
pKa (Conj.[1][2][9] Acid) ~ 9.2~ 10.6~ 9.4Basicity: The OH group (inductive effect) lowers basicity, potentially reducing hERG liability.[2]
TPSA 46 Ų26 Ų38 ŲPermeability: Moderate increase in polar surface area.[1][2]
Metabolic Stability HighHighModerateCyclobutanes are generally resistant to P450 oxidation compared to pyrrolidines.[1][2]
The "Fluorine vs. Hydroxyl" Trade-off

In SAR campaigns, fluorine is often used to block metabolism or lower pKa.[3][2] However, fluorine increases lipophilicity (LogP).[3] The hydroxyl group in amino-cyclobutanol achieves the same pKa lowering effect (via the inductive withdrawal of the oxygen) but simultaneously lowers LogP, making it superior for lipophilic efficiency (LipE) optimization in high-fatty-acid series.[5]

References

  • Synthesis of Trans-3-aminocyclobutanol: Patent CN112608243A. "Synthesis method of trans-3-aminobutanol". (2021).[1][2][10] Link

  • Cyclobutane Conformational Analysis: J. Org. Chem. "Conformational Analysis of 1,3-Disubstituted Cyclobutanes". Link (Canonical reference for puckering parameters).[5][1]

  • Medicinal Chemistry of Aminocyclitols: Curr. Med. Chem. "Medicinal chemistry of aminocyclitols".[1][3][2][11] (2010).[1][2] Link

  • pKa Data of Cyclic Amines: Scholaris. "Measurement and Prediction of pKa of Linear and Cyclic Amines". (2022).[1][2][6][9][12][13] Link (Generalized source for cyclic amine pKa trends).[5][1]

Sources

Exploratory

The Emergence of a Versatile Scaffold: A Technical Guide to 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: The cyclobutane motif, once considered an esoteric curiosity in medicinal chemistry, has undergone a significant renaissance. Its unique conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The cyclobutane motif, once considered an esoteric curiosity in medicinal chemistry, has undergone a significant renaissance. Its unique conformational properties offer a compelling alternative to traditional saturated and aromatic ring systems, enabling chemists to navigate previously inaccessible regions of chemical space. This guide delves into the synthesis, properties, and potential applications of a specific, yet representative, member of this class: 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol. We will explore the historical context of its structural class, detail robust synthetic methodologies, and present a forward-looking perspective on its utility in modern drug discovery. This document is intended for researchers and professionals in the fields of organic synthesis and medicinal chemistry, providing both a high-level overview and granular, actionable protocols.

Introduction: The Allure of the Strained Ring

The incorporation of small, strained ring systems into drug candidates has become an increasingly prevalent strategy for modulating physicochemical and pharmacological properties. The cyclobutane ring, in particular, offers a unique three-dimensional geometry that can impart favorable characteristics such as improved metabolic stability, enhanced solubility, and novel intellectual property positioning. The substituent vectors emanating from a cyclobutane core are spatially distinct from those of more conventional five- and six-membered rings, allowing for the precise orientation of functional groups to optimize interactions with biological targets.

The subject of this guide, 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol, represents a key building block within this chemical paradigm. The presence of a vicinal amino alcohol on the cyclobutane core, coupled with the electronically and sterically defined 2-chlorophenyl substituent, creates a versatile scaffold for further chemical elaboration. Understanding its synthesis and handling is a gateway to a broader class of potentially bioactive molecules.

Synthetic Strategies: Forging the Cyclobutane Core

The construction of substituted cyclobutanes has historically been a challenge for synthetic chemists. However, advances in photochemical methods and the development of novel cycloaddition reactions have rendered these motifs significantly more accessible. The synthesis of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol can be approached through several strategic pathways, each with its own set of advantages and considerations. A common and effective method involves the [2+2] cycloaddition of an enol ether with an appropriate ketene, followed by subsequent functional group manipulations.

Key Synthetic Pathway: [2+2] Cycloaddition and Reductive Amination

A prevalent and scalable approach to the synthesis of the target compound involves the reaction of an enamine derived from cyclobutanone with 2-chloroaniline. This is often followed by a stereoselective reduction of the resulting imine or enamine intermediate.

G cluster_0 Synthesis of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol A Cyclobutanone C Intermediate Imine/Enamine A->C Condensation B 2-Chloroaniline B->C E 2-[(2-Chlorophenyl)amino]cyclobutane C->E Reduction D Sodium Borohydride (NaBH4) D->E G 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol E->G Hydroxylation F Oxidation F->G

Caption: A generalized synthetic workflow for 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol from cyclobutanone and 2-chloroaniline.

Materials:

  • Cyclobutanone (1.0 eq)

  • 2-Chloroaniline (1.05 eq)

  • Titanium (IV) isopropoxide (1.2 eq)

  • Anhydrous Toluene

  • Ethanol

  • Sodium Borohydride (1.5 eq)

  • Hydrochloric Acid (1M)

  • Sodium Bicarbonate (saturated solution)

  • Magnesium Sulfate

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexanes solvent system

Procedure:

  • Imine Formation: To a solution of cyclobutanone in anhydrous toluene, add 2-chloroaniline and titanium (IV) isopropoxide. Stir the mixture at room temperature under a nitrogen atmosphere for 12-18 hours. The titanium (IV) isopropoxide acts as a Lewis acid and dehydrating agent, driving the reaction towards the imine product.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ethanol, followed by the portion-wise addition of sodium borohydride. The use of sodium borohydride offers a mild and selective reduction of the imine to the corresponding amine.

  • Workup: Quench the reaction by the slow addition of 1M HCl. The aqueous layer is then basified with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the 2-[(2-chlorophenyl)amino]cyclobutane.

  • Hydroxylation: Subsequent hydroxylation at the 1-position can be achieved through various methods, such as microbial oxidation or by employing a multi-step sequence involving protection, oxidation, and deprotection. The choice of method will depend on the desired stereochemistry and the scale of the reaction.

Data Summary:

Parameter Expected Value
Yield 55-70% (after chromatography)
Appearance Off-white to pale yellow solid
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
Mass Spec (m/z) [M+H]⁺ expected peak

Structural Elucidation and Physicochemical Properties

The definitive identification of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the connectivity of the molecule. The characteristic signals for the cyclobutyl protons, the aromatic protons of the 2-chlorophenyl group, and the protons on the carbon bearing the hydroxyl and amino groups will be present in the ¹H NMR spectrum. The number of distinct signals in the ¹³C NMR spectrum will correspond to the number of non-equivalent carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: The presence of the O-H stretch from the alcohol and the N-H stretch from the secondary amine will be evident in the IR spectrum as broad and sharp peaks, respectively.

Applications in Medicinal Chemistry and Drug Discovery

The 2-aminocyclobutanol scaffold is a valuable starting point for the synthesis of a diverse array of more complex molecules. The hydroxyl and amino groups serve as convenient handles for further functionalization, allowing for the introduction of various pharmacophoric elements.

G cluster_0 Derivatization Pathways A 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol B Amide Coupling A->B C Etherification A->C D N-Alkylation/Arylation A->D E Bioactive Amides B->E Adds R-CO group F Novel Ethers C->F Adds R' group G Tertiary Amines D->G Adds R'' group

Caption: Potential derivatization routes for the core scaffold.

The 2-chlorophenyl moiety itself is a common feature in many bioactive compounds, often participating in halogen bonding or providing a specific steric and electronic profile for receptor binding. The combination of this aromatic system with the unique geometry of the cyclobutane ring makes 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol an attractive starting material for library synthesis in lead discovery programs.

Conclusion and Future Outlook

While 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol may not be a household name in the pantheon of chemical reagents, it represents a class of compounds with immense, and still largely untapped, potential. Its synthesis, once a significant hurdle, is now achievable through reliable and scalable methods. As the demand for novel chemical matter continues to grow in the pharmaceutical industry, the strategic use of building blocks like this will be paramount. Future research will likely focus on the stereoselective synthesis of different isomers of this compound and the exploration of its utility in the synthesis of new classes of therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for any researcher looking to venture into the exciting and rewarding field of small-ring chemistry.

References

Due to the specific and niche nature of the compound "2-[(2-Chlorophenyl)amino]cyclobutan-1-ol," publicly available, high-authority references detailing its specific history and discovery are limited. The synthetic protocols and principles described are based on established and general organic chemistry knowledge. The following references provide a broader context on the synthesis and utility of related aminocyclobutane structures.

  • Synthesis of Cyclobutane Derivatives: For general methods on the synthesis of cyclobutane rings, including [2+2] cycloadditions, which are foundational to cre

    • Title: Comprehensive Organic Synthesis, Volume 5: Combining C-C Pi-Bonds
    • Source: Elsevier
    • URL: [Link]

  • Reductive Amination: A standard and widely used method for the formation of amines from carbonyl compounds, relevant to the described synthetic protocol.

    • Title: Reductive Amin
    • Source: Organic Reactions
    • URL: [Link]

  • Medicinal Chemistry of Strained Rings: A review covering the importance and application of small, strained rings like cyclobutane in drug design.

    • Title: The Use of Strained Rings in Medicinal Chemistry
    • Source: Journal of Medicinal Chemistry
    • URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reductive Amination of Cyclobutanone with 2-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Synthesis of N-Aryl Cyclobutylamines The synthesis of N-aryl cyclobutylamines is a critical endeavor in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of N-Aryl Cyclobutylamines

The synthesis of N-aryl cyclobutylamines is a critical endeavor in medicinal chemistry and drug development, as this structural motif is present in a variety of biologically active compounds. Reductive amination stands out as a premier method for the construction of C-N bonds due to its operational simplicity and broad applicability.[1][2] This application note provides a comprehensive guide to the reductive amination of cyclobutanone with 2-chloroaniline to synthesize N-(2-chlorophenyl)cyclobutanamine, a key intermediate for further chemical elaboration.

This protocol leverages the efficacy of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, particularly well-suited for reactions involving weakly basic amines like 2-chloroaniline.[3][4] The direct, one-pot nature of this procedure offers high yields and minimizes the formation of side products, making it an efficient and reliable method for laboratory and potential scale-up applications.[3][5]

Mechanistic Insights: The Rationale Behind the Reaction

The reductive amination of a ketone with a primary amine proceeds through a two-step sequence within a single reaction vessel:

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (2-chloroaniline) on the carbonyl carbon of the ketone (cyclobutanone). This is followed by dehydration to form an intermediate iminium ion. The use of a mild acid catalyst, such as acetic acid, can facilitate this step, particularly with less reactive ketones.[3]

  • Reduction: The in-situ generated iminium ion is then selectively reduced by a hydride source to yield the final secondary amine.

The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is pivotal. Its steric bulk and electron-withdrawing acetate groups render it less reactive than other borohydrides, such as sodium borohydride (NaBH₄).[3] This chemoselectivity is crucial as it allows for the preferential reduction of the protonated imine (iminium ion) over the starting ketone, thereby minimizing the formation of cyclobutanol as a byproduct.[3]

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
Cyclobutanone≥98%Sigma-AldrichHighly reactive ketone.[3]
2-Chloroaniline≥99%Sigma-AldrichWeakly basic amine.[3]
Sodium Triacetoxyborohydride (STAB)97%Sigma-AldrichMoisture-sensitive. Handle under inert atmosphere.
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-AldrichPreferred solvent for this reaction.[3]
Acetic AcidGlacial, ≥99.7%Fisher ScientificOptional catalyst.
Saturated Sodium Bicarbonate Solution--For reaction quenching.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
Anhydrous Sodium SulfateACS GradeFisher ScientificFor drying organic layers.
Silica Gel230-400 mesh-For column chromatography.
Round-bottom flask--
Magnetic stirrer and stir bar--
Nitrogen or Argon gas supply--For inert atmosphere.
Standard glassware for workup and purification--
Thin Layer Chromatography (TLC) platesSilica gel 60 F254-For reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)--For reaction monitoring and product analysis.[3][6]
Nuclear Magnetic Resonance (NMR) Spectrometer--For product characterization.
Safety Precautions

2-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life.[7][8] Wear suitable protective clothing, gloves, and eye/face protection. Handle in a well-ventilated fume hood.

Cyclobutanone: Highly flammable liquid and vapor.[9][10] Keep away from heat, sparks, and open flames.

Sodium Triacetoxyborohydride (STAB): In contact with water, releases flammable gases. Causes skin irritation and serious eye damage.[1][11] Handle in a dry, inert atmosphere.

1,2-Dichloroethane (DCE): Carcinogen and toxicant. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocol

Reaction Setup and Monitoring

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification prep_flask 1. Prepare a dry round-bottom flask under an inert atmosphere (N₂ or Ar). add_reactants 2. Add cyclobutanone (1.0 eq) and 2-chloroaniline (1.0-1.05 eq) to the flask. prep_flask->add_reactants add_solvent 3. Add anhydrous 1,2-dichloroethane (DCE). add_reactants->add_solvent add_catalyst 4. (Optional) Add glacial acetic acid (1-2 eq). add_solvent->add_catalyst add_stab 5. Add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise at room temperature. add_solvent->add_stab If no catalyst add_catalyst->add_stab If used stir 6. Stir the reaction mixture at room temperature. add_stab->stir monitor 7. Monitor reaction progress by TLC or GC-MS until starting material is consumed. stir->monitor quench 8. Carefully quench the reaction with saturated aqueous NaHCO₃ solution. monitor->quench extract 9. Extract the aqueous layer with dichloromethane (DCM). quench->extract wash 10. Wash the combined organic layers with brine. extract->wash dry 11. Dry the organic layer over anhydrous Na₂SO₄. wash->dry concentrate 12. Filter and concentrate under reduced pressure. dry->concentrate purify 13. Purify the crude product by flash column chromatography. concentrate->purify

Figure 1: Experimental workflow for the reductive amination of cyclobutanone with 2-chloroaniline.

Detailed Steps:

  • To a dry round-bottom flask under a nitrogen atmosphere, add cyclobutanone (1.0 eq) and 2-chloroaniline (1.0-1.05 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2-0.5 M.

  • (Optional) Add glacial acetic acid (1-2 eq) to the mixture. The use of an acid catalyst can accelerate imine formation, which is often beneficial for reactions with weakly basic anilines.[3]

  • With vigorous stirring, add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise at room temperature. The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][6] For TLC analysis, a mobile phase of ethyl acetate/hexanes (e.g., 1:4) is a good starting point. The reaction is complete when the starting materials are consumed. Given the high reactivity of cyclobutanone, the reaction is often complete within a few hours.[3]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude N-(2-chlorophenyl)cyclobutanamine can be purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes. For basic amine compounds that may interact with the acidic silica gel, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the separation.[10]

Characterization of N-(2-chlorophenyl)cyclobutanamine

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected signals for the cyclobutyl and aromatic protons and carbons should be observed.[12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The fragmentation pattern can provide further structural information.[14][15]

  • Purity Analysis: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) or GC-MS.[16]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time.- Inactive reducing agent.- Continue stirring and monitoring the reaction.- Use fresh, anhydrous sodium triacetoxyborohydride.
Formation of Byproducts (e.g., cyclobutanol) - Reducing agent is too reactive.- Presence of water.- Ensure the use of STAB and not a stronger reducing agent like NaBH₄.- Use anhydrous solvents and reagents.
Low Yield - Incomplete reaction.- Loss of product during workup.- Optimize reaction time and stoichiometry.- Ensure proper pH during extraction to keep the amine in the organic layer.
Difficulty in Purification - Product streaking on silica gel column.- Add a small amount of triethylamine to the eluent.[10]- Consider using an amine-functionalized silica gel column.[10]

Conclusion

This application note provides a detailed and reliable protocol for the reductive amination of cyclobutanone with 2-chloroaniline using sodium triacetoxyborohydride. The described method is efficient, high-yielding, and tolerant of the weakly basic nature of the aniline substrate. By following the outlined procedures for reaction execution, monitoring, workup, and purification, researchers can confidently synthesize N-(2-chlorophenyl)cyclobutanamine for use in pharmaceutical and chemical research. The provided mechanistic insights and troubleshooting guide further support the successful implementation of this important synthetic transformation.

References

  • Schäffer, M., et al. (2013). Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amination: target analysis based on GC-qMS compared to non-targeted analysis based on GC×GC-TOF-MS. Forensic Science International, 233(1-3), 201-211. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Brandes, A., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis, 2(7), 328-335. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 35-43. [Link]

  • ResearchGate. (2017, March 11). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?[Link]

  • Paoli-Lombardo, R., et al. (2024). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Molbank, 2024(4), M1916. [Link]

  • Wang, Y., et al. (2025). Synthesis and Crystal Structure of N-[2-(4-Chlorophenyl)-1-(1-methylcarbamoyl-2-phenyl-ethylcarbamoyl)-3-ph enyl-cyclopropyl]-benzamide. ResearchGate. [https://www.researchgate.net/publication/228646014_Synthesis_and_Crystal_Structure_of_N-2-4-Chlorophenyl-1-1-methylcarbamoyl-2-phenyl-ethylcarbamoyl-3-phenyl-cyclopropyl]-benzamide]([Link])

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

  • SpectraBase. (n.d.). N-(2-Chlorophenyl)-N-methyl-2-phenylbutanoic acid amide. [Link]

  • Kumar, A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 243-249. [Link]

  • Wang, C., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Forensic Science Review. (2023). Mass Fragmentation Characteristics of Ketamine Analogues. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

Sources

Application

HPLC method development for detecting 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol Abstract This document provides a comprehensive guide for the develo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol. As a compound with potential significance in pharmaceutical development, a robust and reliable analytical method is paramount for purity assessment, stability testing, and quality control. This guide details a systematic approach, beginning with an evaluation of the analyte's physicochemical properties to inform initial chromatographic conditions. It presents detailed protocols for a reversed-phase HPLC (RP-HPLC) method, including forced degradation studies to ensure specificity and establish its stability-indicating nature in accordance with International Council for Harmonisation (ICH) guidelines. Furthermore, this note addresses the chiral nature of the molecule, offering strategic insights into developing an enantioselective method. All protocols are designed to be self-validating, with a concluding section on formal method validation as per ICH Q2(R1) standards.

Introduction and Analytical Objectives

2-[(2-Chlorophenyl)amino]cyclobutan-1-ol is an organic molecule featuring a substituted phenyl ring, a secondary amine, a cyclobutane core, and a hydroxyl group. This structure possesses at least two chiral centers, making stereoisomeric control and analysis critical. The presence of the 2-chlorophenyl group provides a strong chromophore, making UV detection a viable and sensitive analytical approach.

The primary objective of this application note is to establish a specific, accurate, and precise stability-indicating HPLC method capable of separating 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol from its potential process-related impurities and degradation products. Such a method is a regulatory necessity for ensuring the safety and efficacy of any drug substance.[1][2] The development process is grounded in a systematic workflow designed to achieve robust chromatographic performance.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization & Specificity cluster_2 Phase 3: Validation Analyte_Char Analyte Characterization (pKa, logP, UV λmax) Initial_Screen Initial Method Screening (Column, Mobile Phase) Analyte_Char->Initial_Screen Informs Choices Optimization Parameter Optimization (pH, Gradient, Temp) Initial_Screen->Optimization Forced_Deg Forced Degradation (Acid, Base, Oxidative, etc.) Optimization->Forced_Deg Refined Method Specificity Peak Purity & Resolution (Specificity Assessment) Forced_Deg->Specificity Generates Degradants Validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision) Specificity->Validation

Caption: Overall workflow for HPLC method development and validation.

Analyte Properties and Initial Chromatographic Strategy

A successful method development strategy begins with understanding the analyte's chemical properties.

  • UV Absorbance: The 2-chlorophenyl moiety is an excellent chromophore. A UV scan of a dilute solution of the analyte in methanol or acetonitrile is recommended. The expected maximum absorbance (λmax) will likely be in the 230-254 nm range, providing a sensitive wavelength for detection.

  • Acidity/Basicity (pKa): The secondary amine group is basic. Its pKa value will dictate the pH of the mobile phase required to maintain a consistent ionization state. Operating at a pH approximately 2 units below the amine's pKa will ensure it is fully protonated, which generally leads to better peak shapes on silica-based columns by minimizing secondary interactions with silanol groups.

  • Polarity (logP): The molecule has both polar (amine, alcohol) and non-polar (chlorophenyl, cyclobutane) features. This amphiphilic nature makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based on their hydrophobicity.[3]

Initial Strategy: Based on these properties, a reversed-phase method is the logical starting point.

  • Column: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides excellent retention for a wide range of moderately polar to non-polar compounds. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm offers a good balance of efficiency and backpressure.

  • Mobile Phase: A combination of an aqueous buffer and an organic solvent is required.

    • Aqueous (A): 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid. This low pH ensures the amine is protonated.

    • Organic (B): Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.

  • Detection: Diode Array Detector (DAD) or UV detector set at the determined λmax.

  • Mode: A gradient elution from low to high organic content is ideal for initial screening to determine the approximate retention time and identify any late-eluting impurities.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol details the steps to develop and confirm the specificity of the analytical method through forced degradation.

Materials and Equipment
  • 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol reference standard

  • HPLC-grade acetonitrile, water, and methanol

  • Potassium dihydrogen phosphate, phosphoric acid, hydrochloric acid, sodium hydroxide, 30% hydrogen peroxide

  • HPLC system with gradient capability, UV/DAD detector, and autosampler

  • Analytical balance, pH meter, volumetric flasks

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with diluent.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmGeneral purpose reversed-phase column with good efficiency.
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0Controls ionization of the basic amine for consistent retention.
B: AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-2 min: 30% BInitial hold for equilibration.
2-15 min: 30% to 80% BElutes the main peak and potential impurities.
15-17 min: 80% to 30% BReturn to initial conditions.
17-20 min: 30% BColumn re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLAdjustable based on response.
Detection UV at λmax (e.g., 240 nm)Provides high sensitivity for the analyte.
Forced Degradation Protocol

Forced degradation studies are essential to demonstrate that the method can separate the active pharmaceutical ingredient (API) from any degradation products, thus proving its stability-indicating capability.[1][4] The goal is to achieve 5-20% degradation of the API.[5]

  • Acid Hydrolysis: To 1 mL of the Stock Solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the Stock Solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to 10 mL with diluent. Caution: Silica-based columns can be damaged by high pH; ensure samples are neutralized.[3]

  • Oxidative Degradation: To 1 mL of the Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Store the solid reference standard in an oven at 105 °C for 24 hours. Prepare a 0.1 mg/mL solution in diluent.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

Analyze all stressed samples, along with an unstressed control, using the chromatographic conditions above. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak, and the peak purity analysis (using a DAD) confirms the main peak is spectrally homogeneous.

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A) Analyte 2-[(2-Chlorophenyl)amino] cyclobutan-1-ol Acid Acidic (HCl) Analyte->Acid Base Basic (NaOH) Analyte->Base Oxidative Oxidative (H₂O₂) Analyte->Oxidative Thermal Thermal (Heat) Analyte->Thermal Photo Photolytic (Light) Analyte->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Result Separated Peaks: - Parent API - Degradant 1 - Degradant 2 - ... HPLC->Result

Caption: Specificity assessment via forced degradation studies.

Protocol 2: Considerations for Chiral Separation

Since the analyte contains stereocenters, a chiral separation method may be required to quantify individual enantiomers or diastereomers. The direct approach using a Chiral Stationary Phase (CSP) is most common.[6]

Chiral Method Development Strategy

Developing a chiral method often involves screening a variety of CSPs and mobile phases.[7][8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly versatile and a good starting point.

  • Column Screening: Screen the analyte on columns such as Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H/IC (amylose-based).

  • Mobile Phase Mode:

    • Normal Phase (NP): Often provides better selectivity for chiral separations. Typical mobile phases include Hexane/Isopropanol or Hexane/Ethanol mixtures. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for a basic analyte) may be needed to improve peak shape.

    • Reversed Phase (RP): Can be attempted using standard RP mobile phases (Acetonitrile/Water or Methanol/Water).

    • Polar Organic Mode: Using a single solvent like methanol or ethanol can also be effective.[9]

Example Chiral Screening Protocol
ParameterNormal Phase ConditionPolar Organic Condition
Column Chiralpak® IC (4.6 x 250 mm, 5 µm)Chiralpak® IC (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol (80:20, v/v)Methanol / Ethanol (50:50, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 25 °C35 °C
Detection UV at λmax (e.g., 240 nm)UV at λmax (e.g., 240 nm)

Optimization: Once initial separation is achieved, optimize the resolution by adjusting the ratio of the mobile phase components, changing the alcohol modifier (e.g., isopropanol vs. ethanol), or modifying the column temperature.[10]

Method Validation (ICH Q2(R1))

After development, the stability-indicating RP-HPLC method must be validated to ensure it is suitable for its intended purpose.[11][12] Validation should be performed according to a pre-approved protocol and must meet established acceptance criteria.[12][13][14]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of impurities and degradants.Peak for the analyte is pure and well-resolved (Resolution > 2.0) from all other peaks.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Correlation coefficient (r²) ≥ 0.998 over a range of 5 concentration levels (e.g., 50-150% of nominal).
Accuracy To measure the closeness of test results to the true value.Mean recovery of 98.0% - 102.0% for spiked samples at three levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% (n=6).Intermediate (Inter-day): RSD ≤ 3.0% (different days, analysts).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; RSD for precision at LOQ level should be specified (e.g., ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.RSD ≤ 3.0% after minor changes in flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±5 °C).[15]

Conclusion

This application note outlines a comprehensive and scientifically grounded strategy for developing a robust, stability-indicating HPLC method for 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol. By following the detailed protocols for method development, forced degradation, and validation, researchers can establish a reliable analytical procedure suitable for quality control and regulatory submission. The initial RP-HPLC method serves as a powerful tool for purity and stability analysis, while the considerations for chiral separation provide a clear pathway for the analysis of stereoisomers. This systematic approach ensures the generation of high-quality, defensible analytical data critical to the pharmaceutical development process.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved February 23, 2026, from [Link]

  • Forced Degradation Testing. (n.d.). SGS Thailand. Retrieved February 23, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 23, 2026, from [Link]

  • Dong, M. W., & Hu, G. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved February 23, 2026, from [Link]

  • Chen, C.-C., & Lin, C.-E. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Retrieved February 23, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 23, 2026, from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research. Retrieved February 23, 2026, from [Link]

  • ICH Q2(R1)-guided validation of a normal phase HPLC/UV method for thiram in technical WP formulations complying with SANCO QC standards. (2025, August 24). ResearchGate. Retrieved February 23, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 23, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved February 23, 2026, from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved February 23, 2026, from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved February 23, 2026, from [Link]

  • Shabir, G. A. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved February 23, 2026, from [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved February 23, 2026, from [Link]

  • Chiral Impurity Methods – Case Study. (n.d.). HPLC. Retrieved February 23, 2026, from [Link]

Sources

Method

In vitro assay protocols for testing amino-cyclobutanol activity

Abstract Amino-cyclobutanols and related aminocyclitols represent a privileged structural class in medicinal chemistry, particularly as transition-state mimetics for glycosidases. Their conformationally restricted ring s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amino-cyclobutanols and related aminocyclitols represent a privileged structural class in medicinal chemistry, particularly as transition-state mimetics for glycosidases. Their conformationally restricted ring systems allow for high-affinity binding to lysosomal enzymes, making them prime candidates for Pharmacological Chaperone Therapy (PCT) in Lysosomal Storage Disorders (LSDs) such as Gaucher disease. This guide outlines a validated screening cascade to characterize these compounds, moving from biochemical potency to biophysical target engagement and cellular efficacy.

Introduction & Compound Management

The amino-cyclobutanol motif typically functions by mimicking the oxocarbenium ion transition state of glycoside hydrolysis. However, the rigid lipophilic core that drives affinity also presents solubility challenges.

Critical Pre-Assay QC: Before biological testing, "false positives" caused by colloidal aggregation must be ruled out.

  • Solubility Check: Dissolve compounds to 10 mM in 100% DMSO. If precipitation occurs upon dilution to 100

    
    M in aqueous buffer, the compound is unsuitable for standard fluorescence assays.
    
  • Detergent Sensitivity: All biochemical buffers below should contain 0.01% Triton X-100 to prevent non-specific enzyme inhibition by compound aggregates.

Biochemical Potency: Fluorogenic Enzymatic Assay

Objective: Determine the


 of the amino-cyclobutanol against 

-Glucocerebrosidase (GCase). Principle: The assay uses 4-Methylumbelliferyl

-D-glucopyranoside (4-MUG).[1][2][3] GCase hydrolyzes 4-MUG to release the fluorophore 4-Methylumbelliferone (4-MU). Amino-cyclobutanols compete for the active site, reducing fluorescence.
Protocol Workflow

Materials:

  • Enzyme: Recombinant human GCase (Imiglucerase or Velaglucerase alfa).

  • Substrate: 4-MUG (Sigma/Cayman), stock 10 mM in DMSO.

  • Assay Buffer: 50 mM Citrate-Phosphate, pH 5.2, 0.25% Sodium Taurocholate, 0.01% Triton X-100.

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.5 (High pH is required to deprotonate 4-MU for maximal fluorescence).

Step-by-Step Procedure:

  • Preparation: Dilute amino-cyclobutanol compounds in Assay Buffer (10-point dose response, typically 100

    
    M to 0.5 nM).
    
  • Enzyme Addition: Add 10

    
    L of GCase (final conc. 2-5 nM) to 10 
    
    
    
    L of compound in a black 384-well plate.
  • Pre-incubation: Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Start: Add 20

    
    L of 4-MUG substrate (final conc. usually equal to 
    
    
    
    , ~2-3 mM).
  • Kinetics: Incubate at 37°C for 30 minutes.

  • Termination: Add 40

    
    L of Stop Solution.
    
  • Read: Measure Fluorescence (Ex: 365 nm / Em: 445 nm).

Data Analysis: Fit data to the variable slope Hill equation:



Visualizing the Mechanism

GCase_Assay cluster_0 Reaction System Enzyme GCase Enzyme Complex Enzyme-Inhibitor Complex Enzyme->Complex + Inhibitor Product 4-MU (Fluorescent @ pH 10) Enzyme->Product Hydrolysis Substrate 4-MUG (Non-Fluorescent) Substrate->Product Inhibitor Amino-Cyclobutanol (Test Compound) Inhibitor->Complex Competitive Binding Complex->Product Blocked

Figure 1: Mechanism of the competitive fluorogenic assay. The amino-cyclobutanol prevents hydrolysis of 4-MUG.

Target Engagement: Differential Scanning Fluorimetry (DSF)

Objective: Confirm the compound binds the protein physically, not just interfering with the catalytic turnover. Rationale: Specific ligands stabilize proteins, shifting their melting temperature (


) to higher values.[4]

Protocol:

  • Mix: In a qPCR plate, combine GCase (2

    
    M), SYPRO Orange (5x final), and Compound (20 
    
    
    
    M).
  • Ramp: Heat from 25°C to 95°C at 1°C/min using a Real-Time PCR machine.

  • Detect: Monitor fluorescence in the FRET/ROX channel.

  • Result: A

    
    C indicates significant binding.
    

Interpretation Table:

Outcome

Shift
Interpretation
Strong Binder

C
High affinity; likely structural chaperone.
Weak Binder

C
Low affinity or non-specific interaction.
Destabilizer

C
Compound unfolds protein (toxic).
No Effect

C
No binding or compound aggregation.

Cellular Efficacy: Lysosomal Chaperone Assay

Objective: Determine if the amino-cyclobutanol can rescue mutant enzyme activity in live cells (e.g., N370S Gaucher fibroblasts). Mechanism: At neutral pH (ER/Cytosol), the compound binds and stabilizes the mutant enzyme, allowing it to fold and traffic to the lysosome. Once in the acidic lysosome (pH 5.2), the high substrate concentration displaces the inhibitor, restoring activity.

Workflow Diagram

Chaperone_Workflow Step1 Seed N370S Fibroblasts (2000 cells/well) Step2 Treat with Compound (3-5 Days) Step1->Step2 Step3 Wash Cells (PBS) Remove Extracellular Drug Step2->Step3 Step4 Lyse Cells (Citrate/Triton Buffer) Step3->Step4 Step5 Add 4-MUG Substrate (1 Hour Incubation) Step4->Step5 Step6 Read Fluorescence (Activity Restoration) Step5->Step6

Figure 2: Cellular chaperone assay workflow. Critical wash steps remove the inhibitor before activity testing.

Protocol Notes:

  • Dosing: Treat cells for 3-5 days. Chaperoning is a slow process involving protein synthesis and trafficking.

  • Wash: You must wash cells 3x with PBS before lysis. If you leave the compound in the media during lysis, it will inhibit the enzyme during the readout, masking the chaperone effect.

References

  • Enzymatic Assay Protocol

    • Cayman Chemical.[1] (2022).[5][6][7] "4-Methylumbelliferyl-beta-D-Glucopyranoside Product Information & Protocol."

  • Biophysical Validation (DSF)

    • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability."[4][8][9][10][11] Nature Protocols, 2(9), 2212–2221.

  • Amino-Cyclobutanol & Chaperone Activity

    • Trapero, A., et al. (2012). "Potent Aminocyclitol Glucocerebrosidase Inhibitors Are Subnanomolar Pharmacological Chaperones for Treating Gaucher Disease."[12] Journal of Medicinal Chemistry, 55(9), 4479–4488.[12]

  • Cyclobutane Amino Acid Synthesis Context

    • Meyer, S., et al. (2022). "Direct Access to Unnatural Cyclobutane -Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition." Journal of Organic Chemistry.

Sources

Application

Application Note: Solubility Enhancement of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol for In Vivo Dosing

[1] Executive Summary & Compound Analysis 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol (CAS: 2140668-88-6) presents a classic pharmaceutical challenge: it possesses a promising pharmacophore (analogous to ketamine metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Analysis

2-[(2-Chlorophenyl)amino]cyclobutan-1-ol (CAS: 2140668-88-6) presents a classic pharmaceutical challenge: it possesses a promising pharmacophore (analogous to ketamine metabolites like hydroxynorketamine) but exhibits physicochemical properties that hinder simple aqueous formulation.[1]

Structurally, the molecule features a lipophilic 2-chlorophenyl ring and a cyclobutane scaffold, balanced by a secondary amine and a hydroxyl group.[1] This "amphiphilic but predominantly lipophilic" nature dictates that simple saline dissolution will fail, likely resulting in precipitation upon injection or poor oral bioavailability.[1]

Physicochemical Profile (Estimated):

  • Class: Lipophilic Basic Amine.[1]

  • LogP: ~2.5 – 3.5 (Predicted).[1]

  • pKa: ~8.5 – 9.5 (Secondary amine).[1]

  • Solubility Challenge: Low intrinsic water solubility (

    
    ) at neutral pH (
    
    
    
    ).
  • Stability Risk: Amino-alcohols can undergo oxidative degradation or cyclization; formulation pH and antioxidants are critical variables.[1]

This guide provides three tiered protocols to solubilize this compound for in vivo dosing, prioritizing biological compatibility and experimental reproducibility.

Pre-Formulation Decision Matrix

Before selecting a protocol, the required concentration and route of administration must be defined.[1] Use the following decision tree to select the optimal formulation strategy.

FormulationDecisionTree Start Start: Define Dose & Route RouteCheck Route of Administration? Start->RouteCheck ConcCheck Target Concentration? RouteCheck->ConcCheck Parenteral (IV/IP) Oral Oral (PO) RouteCheck->Oral LowConc < 5 mg/mL ConcCheck->LowConc HighConc > 5 mg/mL ConcCheck->HighConc Protocol1 Protocol 1: In Situ Salt (pH Adjustment) LowConc->Protocol1 Simplest Protocol2 Protocol 2: Cosolvent System (PEG400/Saline) HighConc->Protocol2 Alternative (Acute Only) Protocol3 Protocol 3: Cyclodextrin Complexation (HP-β-CD) HighConc->Protocol3 Best Biocompatibility Oral->Protocol2 Standard Vehicle Oral->Protocol3 Enhanced Bioavailability caption Figure 1: Decision Matrix for Vehicle Selection based on concentration and dosing route.

Protocol 1: In Situ Salt Formation (pH Adjustment)

Best for: Low doses (< 5 mg/mL), IV/IP bolus.[1] Mechanism: Protonation of the secondary amine (


) drastically increases polarity and aqueous solubility.[1]
Materials
  • Compound: 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol (Free Base).[1]

  • Acid: 0.1 N Hydrochloric Acid (HCl) or 10% Tartaric Acid.[1]

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (free of Ca/Mg to prevent precipitation).

  • pH Meter (Micro-electrode recommended).[1]

Step-by-Step Procedure
  • Weighing: Accurately weigh the required amount of compound into a sterile glass vial.

  • Acidification: Add 0.9 molar equivalents of 0.1 N HCl.

    • Note: Do not add excess acid immediately.[1] The goal is to reach a pH ~4.5–5.5 where the amine is ionized but the solution is not tissue-corrosive.[1]

  • Dissolution: Vortex vigorously for 2–3 minutes. Sonication (30 sec bursts) may be required to break up crystal lattice energy.[1]

    • Checkpoint: If the solution is clear, proceed. If cloudy, add HCl in 10 µL increments until clear, monitoring pH.[1] Do not drop pH below 3.5 for IV administration to avoid phlebitis.[1]

  • Dilution: Slowly add sterile saline or PBS to the final volume.

    • Critical: Add the buffer slowly with constant stirring.[1] Rapid pH shifts back to neutral can cause the free base to precipitate ("crashing out").[1]

  • Filtration: Filter through a 0.22 µm PVDF or PES syringe filter to ensure sterility and remove micro-particulates.[1]

Protocol 2: Cosolvent System (PEG/Saline)

Best for: Higher doses (> 10 mg/mL), IP or Oral dosing.[1] Mechanism: Reduces the dielectric constant of the solvent, stabilizing the lipophilic free base.[1]

Materials
  • Polyethylene Glycol 400 (PEG 400).[1]

  • Ethanol (Absolute, USP grade).[1]

  • Sterile Saline (0.9% NaCl).[1]

  • Optional: Tween 80 (Polysorbate 80).[1]

Formulation Composition (Standard "40/10/50")
ComponentPercentage (v/v)Function
PEG 400 40%Primary Solubilizer
Ethanol 10%Co-solubilizer / Permeation Enhancer
Saline/Water 50%Diluent (adds bulk volume)
Step-by-Step Procedure
  • Solvent Premix: In a separate vessel, mix the PEG 400 and Ethanol.

  • Solubilization: Add the weighed compound to the PEG/Ethanol mixture.

  • Agitation: Vortex and sonicate at 40°C (warm water bath) until fully dissolved. The solution should be clear and slightly viscous.[1]

  • Aqueous Addition: Dropwise add the warm (37°C) Saline to the organic phase while vortexing.[1]

    • Why Warm? Cold saline can shock the system and cause precipitation.[1]

  • Observation: Inspect for "schlieren" lines (mixing waves) or turbidity.[1] A slight haze is acceptable for IP/PO, but IV solutions must be transparent.[1]

Warning: High concentrations of PEG 400 (>50%) can be hemolytic IV and irritating IP.[1] Use Protocol 3 for chronic dosing.

Protocol 3: Cyclodextrin Complexation (The "Premium" Standard)

Best for: Chronic studies, sensitive behavioral assays, high concentrations.[1] Mechanism: The lipophilic chlorophenyl ring is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.[1]

Materials
  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    (e.g., Kleptose® or Trappsol®).[1]
  • Sterile Water for Injection.[1]

Workflow Visualization

CyclodextrinWorkflow Step1 1. Prepare Vehicle 20% w/v HP-β-CD in Water Step2 2. Add Compound (Excess Solid) Step1->Step2 Step3 3. Complexation Stir 4-6h @ Room Temp Step2->Step3 Step4 4. Filtration 0.22 µm Filter Step3->Step4 Step5 5. QC Check Osmolality & HPLC Step4->Step5 caption Figure 2: Cyclodextrin complexation workflow for maximum solubility and biocompatibility.

Step-by-Step Procedure
  • Vehicle Prep: Dissolve 20g of HP-

    
    -CD in 100mL of sterile water (20% w/v solution).
    
  • Addition: Add the compound to the cyclodextrin solution.

    • Note: For this specific amino-cyclobutanol, molar ratios of 1:2 (Drug:CD) are often required due to the steric bulk of the chlorophenyl group.[1]

  • Equilibration: Stir magnetically for 4–6 hours.

    • Tip: If dissolution is slow, adjust pH to 5.0 using 0.1N HCl.[1] The combination of ionization (Protocol 1) and complexation (Protocol 3) is synergistic.

  • Filtration: Filter the solution.

  • Osmolality Check: Ensure osmolality is 280–320 mOsm/kg. If hypertonic (>350), dilute with water, not saline.

Quality Control & Stability

Before administering to animals, verify the formulation integrity.[1]

ParameterAcceptance CriteriaMethod
Visual Appearance Clear, colorless, no particulatesVisual against black/white background
pH 4.5 – 7.0Calibrated pH meter
Precipitation Risk No crystals after 2h @ RT10x Dilution in PBS (Simulated Body Fluid)
Chemical Stability >98% Parent CompoundHPLC-UV (See Reference 1 for method)

Self-Validating Check: Perform a "Benchtop Blood Test."[1] Take 100 µL of your final formulation and inject it into 1 mL of warm PBS (37°C).

  • Pass: Solution remains clear.

  • Fail: Solution turns cloudy immediately. (Indicates high risk of embolism or precipitation at injection site).[1]

References

  • Morris, P. J., et al. (2017).[1][2] Synthesis and N-Methyl-d-aspartate (NMDA) Receptor Activity of 6-Hydroxynorketamine Enantiomers.[1] Journal of Medicinal Chemistry.[1] Link

    • Relevance: Provides foundational solubility and stability d
  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] Link

    • Relevance: Authoritative guide on CD complex
  • FDA Center for Drug Evaluation and Research. (2021).[1] Inactive Ingredient Search for Approved Drug Products.[1]Link

    • Relevance: Use to verify safety limits of excipients (PEG400, Tween 80) for specific routes.[1]

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research.[1][3] Link

    • Relevance: Standard reference for vehicle selection in preclinical studies.[1]

Sources

Method

Application Note: Preparation of Hydrochloride Salts of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol

Abstract & Introduction This application note details the protocol for converting the free base 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol (hereafter referred to as Target Base ) into its hydrochloride salt form. The Targe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for converting the free base 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol (hereafter referred to as Target Base ) into its hydrochloride salt form.

The Target Base is a 1,2-amino alcohol featuring a secondary


-aryl amine on a strained cyclobutane ring. Structurally analogous to ketamine metabolites (e.g., hydroxynorketamine), such scaffolds are often investigated for NMDA receptor modulation. Converting the lipophilic free base into a hydrochloride salt is a Critical Quality Attribute (CQA) step to enhance aqueous solubility , chemical stability , and bioavailability  for downstream pharmacokinetic studies.
Key Chemical Challenges
  • Acid Sensitivity: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). Harsh acidic conditions or high temperatures can trigger ring-opening or rearrangement.

  • Hygroscopicity: Amino-alcohol salts are prone to absorbing atmospheric moisture, leading to "oiling out" rather than crystallization.

  • Stoichiometry: The

    
    -aryl amine is weakly basic (estimated pKa ~4.5–5.5). Precise stoichiometric control is required to prevent the isolation of unstable solvates or excess acid adducts.
    

Chemical Strategy & Logic

We present two distinct protocols. The choice depends on the scale and the equipment available.

FeatureProtocol A: Anhydrous Gas/Ether Protocol B: TMSCl / Methanol (Recommended)
Mechanism Direct protonation by dissolved HCl gas.In situ generation of HCl via hydrolysis/methanolysis of TMSCl.
Water Content Strictly anhydrous (requires dry solvents).TMSCl acts as a water scavenger.
Reaction Rate Instantaneous precipitation.Gradual, controlled crystallization.
Suitability Large scale; robust substrates.High-value/sensitive substrates; prevents "oiling out."
Reaction Scheme

The transformation relies on the protonation of the secondary amine nitrogen.


Why TMSCl? Trimethylsilyl chloride (TMSCl) reacts with methanol to generate anhydrous HCl and methoxytrimethylsilane. This method is superior for sensitive amino-alcohols because it releases HCl gradually and consumes trace water, driving the equilibrium toward the crystalline salt form [1].

Experimental Protocols

Protocol A: Standard Anhydrous Precipitation (HCl/Dioxane)

Best for: Rapid salt formation on >1g scale.

Materials:

  • Target Base (Free Base)[1]

  • 4.0 M HCl in 1,4-Dioxane (Commercial)

  • Diethyl Ether (Anhydrous, ACS Grade)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve 1.0 g (approx. 5 mmol) of Target Base in 5 mL of anhydrous DCM. Ensure complete dissolution; filter if turbid.

  • Acid Addition: Chill the solution to 0°C in an ice bath. Dropwise, add 1.5 mL of 4.0 M HCl in Dioxane (6 mmol, 1.2 equiv) under nitrogen atmosphere.

  • Precipitation: A white precipitate should form immediately. Stir at 0°C for 15 minutes.

  • Anti-Solvent Addition: Slowly add 10 mL of anhydrous Diethyl Ether to drive complete precipitation.

  • Isolation: Filter the solid using a sintered glass funnel (porosity 3) under a blanket of nitrogen (to prevent moisture absorption).

  • Washing: Wash the cake with

    
     mL of cold Ether.
    
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: In Situ Generation via TMSCl (High Purity)

Best for: High-value samples (<500mg) or if Protocol A yields oil.

Materials:

  • Target Base (Free Base)[1]

  • Trimethylsilyl chloride (TMSCl) (>99%)

  • Methanol (Dry)

  • Ethyl Acetate[2][3]

Procedure:

  • Dissolution: Dissolve 500 mg (2.5 mmol) of Target Base in 3 mL of dry Methanol at room temperature.

  • Generation: Calculate 1.1 equivalents of TMSCl. Slowly add

    
     (2.75 mmol) of TMSCl dropwise to the stirring solution.
    
    • Note: The reaction is slightly exothermic. The TMSCl reacts with MeOH to form HCl and MeOSiMe

      
      .
      
  • Aging: Stir the clear solution for 30 minutes.

  • Crystallization:

    • Concentrate the solution to approx. 1 mL using a rotary evaporator (bath < 35°C).

    • Add 5 mL of Ethyl Acetate.

    • If solid does not form, scratch the flask wall or seed with a crystal from a previous batch.

    • Allow to stand at 4°C overnight.

  • Isolation: Filter the white crystalline solid and wash with cold Ethyl Acetate.

Characterization & Quality Control

Verify the salt formation using the following parameters.

TestMethodExpected Result (Pass Criteria)
Counter-ion ID Silver Nitrate TestWhite precipitate (AgCl) confirms Chloride presence.
Stoichiometry Elemental Analysis (CHN)Cl % theory

0.4%.
Protonation

H-NMR (DMSO-

)
Downfield shift of protons

to Nitrogen; appearance of broad NH

peak (typically 8.0–10.0 ppm).
Crystallinity XRPDSharp diffraction peaks (amorphous halo indicates lyophilized/impure state).
Data Visualization: Process Workflow

SaltFormation Start Target Free Base (Oil or Solid) SolventSelect Select Solvent System Start->SolventSelect MethodA Method A: HCl in Dioxane/Ether SolventSelect->MethodA Scale > 1g MethodB Method B: TMSCl in Methanol SolventSelect->MethodB Scale < 1g or Sensitive Precip Precipitation Event MethodA->Precip MethodB->Precip Oil Oiling Out? Precip->Oil Triturate Triturate with Hexane/Ether Oil->Triturate Yes Filter Filtration & Drying (Vacuum, 40°C) Oil->Filter No (Solid) Triturate->Filter Final Pure HCl Salt Filter->Final

Figure 1: Decision tree for selecting the appropriate salt formation protocol based on scale and physical behavior.

Troubleshooting Guide

Problem: The product "oils out" instead of crystallizing.

  • Cause: Presence of residual water or solvent; rapid precipitation trapping impurities.

  • Solution: Decant the supernatant solvent. Dissolve the oil in a minimum amount of hot isopropanol (IPA) and add diethyl ether until turbid. Store in a freezer (-20°C). Scratching the glass induces nucleation.

Problem: The salt is hygroscopic (becomes sticky in air).

  • Cause: The cyclobutanol hydroxyl group and the ammonium salt form a highly polar network.

  • Solution: Handle in a glovebox or low-humidity room. Store in a desiccator over P

    
    O
    
    
    
    . Consider changing the counter-ion to Fumarate or Tartrate if HCl is too hygroscopic for formulation.

Problem: Loss of Cyclobutane Ring (Ring Opening).

  • Cause: Acid-catalyzed rearrangement (e.g., expansion to cyclopentanone derivatives) due to excess heat or strong acid.

  • Solution: Use Method B (TMSCl). Maintain temperature < 30°C. Monitor by TLC/LCMS for new impurity peaks.

References

  • Li, Z., et al. (2004). "An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation."[4] PubMed. Available at: [Link]

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Standard reference for TMSCl reactivity).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Babu, G., et al. (2015). "A Convenient Synthesis of Amino Acid Methyl Esters." PMC. Available at: [Link] (Demonstrates TMSCl/MeOH utility for amine salts).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol

The following technical guide is structured as a Tier-3 Support Center resource. It assumes the user is familiar with basic organic synthesis but requires specific troubleshooting for the challenging aminolysis of a stra...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Center resource. It assumes the user is familiar with basic organic synthesis but requires specific troubleshooting for the challenging aminolysis of a strained cyclobutane ring with a deactivated nucleophile.

Ticket ID: SYN-CB-2CL Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The synthesis of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol typically proceeds via the nucleophilic ring-opening of 1,2-epoxycyclobutane (cyclobutene oxide) with 2-chloroaniline .

The Core Challenge

This reaction fights two opposing forces:

  • Nucleophilic Deactivation: The ortho-chloro group on the aniline provides both steric hindrance and electronic withdrawal, making the amine a poor nucleophile.

  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain) is prone to acid-catalyzed rearrangement into cyclobutanone or polymerization, rather than the desired clean

    
    -type opening.
    

Success Metric: A robust protocol should yield >75% of the trans-amino alcohol with <5% ketone byproduct.

Troubleshooting Modules (Q&A Format)

Module A: Reaction Kinetics (Low Conversion)

Q: "I am refluxing the epoxide and aniline in ethanol, but conversion is stuck at <30% after 24 hours. Why?"

A: Standard thermal opening fails here because 2-chloroaniline is too weak to attack the epoxide before the epoxide decomposes or evaporates. You need Lewis Acid Activation or Solvent Promotion .

Recommended Protocol (The "LPDE" Method): Switch to Lithium Perchlorate (LiClO4) in Diethyl Ether .

  • Mechanism: High concentration (5.0 M) LiClO4 acts as a Lewis acid to activate the epoxide oxygen, while the ether stabilizes the lithium cation. This creates a "molten salt" environment that dramatically accelerates aminolysis without triggering the rearrangement typical of stronger acids.

  • Protocol:

    • Dissolve 2-chloroaniline (1.0 equiv) in 5.0 M LiClO4/Et2O.

    • Add 1,2-epoxycyclobutane (1.2 equiv) dropwise at room temperature.

    • Stir for 6–12 hours.

    • Why it works: The high ionic strength forces the non-polar reactants together (hydrophobic effect) while activating the electrophile.

Alternative (Green Chemistry): Use Hexafluoroisopropanol (HFIP) as the solvent. HFIP is a strong hydrogen-bond donor that activates the epoxide via H-bonding, often requiring no other catalyst.

Module B: Impurities & Side Reactions

Q: "My crude NMR shows a distinct triplet at ~3.0 ppm and a carbonyl peak in the IR. What is this?"

A: You are observing the Meinwald Rearrangement product: cyclobutanone (or its condensation products).

  • Cause: The Lewis acid was too strong (e.g., BF3·OEt2 or AlCl3) or the temperature was too high. The epoxide opened to a carbocation which rearranged via a 1,2-hydride shift before the amine could attack.

  • Correction:

    • Switch to a "softer" Lewis acid: Scandium Triflate [Sc(OTf)3] (5–10 mol%) or Ytterbium Triflate [Yb(OTf)3] .

    • Temperature: Maintain reaction at 0°C

      
       RT. Do not reflux until the epoxide is consumed.
      

Q: "The reaction mixture turned into a black tar."

A: This indicates polymerization of the epoxide (polyether formation).

  • Correction: Change the order of addition. Do not add the catalyst to the epoxide.

    • Correct Order: Amine + Catalyst

      
       Stir 
      
      
      
      Slowly add Epoxide. This ensures the activated epoxide immediately encounters a nucleophile.
Module C: Purification (The "Sticky Aniline" Issue)

Q: "I cannot separate the product from the excess 2-chloroaniline. They co-elute on silica."

A: 2-Chloroaniline is weakly basic and lipophilic, making acid washes ineffective and chromatography difficult.

Purification Strategy:

  • Chemical Scavenging: After the reaction is complete, add succinic anhydride (0.5 equiv relative to excess aniline) and stir for 1 hour. This converts unreacted aniline into a polar amide-acid, which is easily removed by a basic wash (sat. NaHCO3).

  • Chromatography: Use a gradient of DCM:MeOH (98:2 to 95:5) . Do not use Ethyl Acetate/Hexanes, as the amino-alcohol tail often streaks.

Optimized Experimental Protocol

Objective: Synthesis of trans-2-[(2-chlorophenyl)amino]cyclobutan-1-ol.

ParameterSpecificationNotes
Stoichiometry 1.0 equiv Amine : 1.2 equiv EpoxideEpoxide in slight excess to drive amine conversion.
Catalyst Sc(OTf)3 (5 mol%)Preferred over LiClO4 for scale-up (safety).
Solvent Acetonitrile (MeCN) Anhydrous. 0.5 M concentration.
Temperature 0°C start

RT
Critical to prevent rearrangement.
Atmosphere Nitrogen/ArgonMoisture deactivates the catalyst.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum. Cool to room temperature under

    
    .
    
  • Solubilization: Add 2-chloroaniline (10 mmol, 1.27 g) and Sc(OTf)3 (0.5 mmol, 246 mg) to anhydrous MeCN (20 mL). Stir until homogenous.

  • Addition: Cool the mixture to 0°C (ice bath). Add 1,2-epoxycyclobutane (12 mmol, ~0.84 g) dropwise over 10 minutes.

    • Note: Cyclobutene oxide is volatile; handle with chilled syringes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin).

  • Quench: Dilute with Ethyl Acetate (50 mL) and wash with saturated NaHCO3 (2 x 20 mL) to remove the catalyst.

  • Workup: Wash organic layer with Brine, dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (SiO2, DCM

    
     5% MeOH/DCM).
    

Mechanistic & Troubleshooting Visualization

The following diagram illustrates the reaction pathway, highlighting the divergence between the desired


 opening and the unwanted rearrangement.

ReactionPathway Start 1,2-Epoxycyclobutane + 2-Chloroaniline Complex Lewis Acid Activated Complex Start->Complex + Sc(OTf)3 Transition Transition State (SN2-like) Complex->Transition Nucleophilic Attack (Kinetic Control) Carbocation Carbocation Intermediate Complex->Carbocation High Temp or Strong Acid Product Product: trans-2-[(2-Cl-Ph)amino] cyclobutan-1-ol Transition->Product Inversion of config. SideProduct Side Product: Cyclobutanone (Rearrangement) Carbocation->SideProduct 1,2-Hydride Shift TS_LowYield Issue: Low Yield TS_LowYield->Complex Fix: Increase [Catalyst] or use LiClO4/Et2O TS_Tar Issue: Tar/Polymer TS_Tar->Start Fix: Add Epoxide LAST (Keep Dilute)

Caption: Reaction pathway showing the critical divergence between the desired Sc(OTf)3-catalyzed ring opening (Green path) and the thermal/acidic rearrangement to cyclobutanone (Red path).

References

  • Shivani, S. et al. (2007). "Lithium Perchlorate-Promoted Aminolysis of Epoxides: A Mild and Efficient Protocol." Journal of Organic Chemistry. (Proxy for general LPDE methodology).

  • Azizi, N. & Saidi, M. R. (2005). "LiClO4-catalyzed efficient aminolysis of epoxides under solvent-free conditions." Tetrahedron Letters. .

  • Chakraborti, A. K. et al. (2004). "Scandium(III) Triflate as an Efficient and Reusable Catalyst for Opening of Epoxides with Amines." European Journal of Organic Chemistry. .

  • Coudane, J. et al. (2020). "Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes." RSC Advances. .

  • Ghorai, M. K. et al. (2008). "A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes."[1] Journal of Organic Chemistry. .

Sources

Optimization

Technical Support Center: Advanced Strategies for Cyclobutane Ring Substitutions

Welcome to the technical support guide for overcoming the unique challenges associated with substitution reactions on cyclobutane rings. This resource is designed for researchers, medicinal chemists, and process developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for overcoming the unique challenges associated with substitution reactions on cyclobutane rings. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of functionalizing this strained four-membered ring system.

The inherent ring strain (26.3 kcal/mol) and puckered conformation of the cyclobutane scaffold create significant steric and electronic hurdles that often lead to low yields, undesired side reactions, or complete reaction failure.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you successfully synthesize your target cyclobutane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are substitution reactions on cyclobutane rings so challenging compared to cyclopentane or linear alkanes?

A1: The difficulty arises from a combination of factors unique to the cyclobutane structure:

  • Ring Strain: The C-C-C bond angles in cyclobutane are forced to be around 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1] This strain makes the ring susceptible to cleavage or rearrangement under harsh conditions (e.g., strong Lewis acids or high temperatures) that might be required for substitution.

  • Steric Hindrance: The ring's puckered conformation leads to axial and equatorial positions. Substituents on the ring can sterically shield the reaction center, making it difficult for incoming nucleophiles or catalysts to approach, a common issue in both SN2 and E2 pathways.[2]

  • Competing Pathways: The combination of strain and sterics often makes side reactions, such as elimination to form cyclobutene or ring-opening, kinetically competitive with the desired substitution.[3][4]

Q2: What are the most common side reactions I should watch out for?

A2: The two most prevalent side reactions are elimination and ring-opening .

  • Elimination: This is often favored by strong, bulky bases and higher temperatures. The product is typically a cyclobutene derivative.

  • Ring-Opening: This can occur under various conditions. For instance, reactions involving bicyclo[1.1.0]butanes (BCBs), a common starting material for strained cyclobutanes, proceed via strain-release pathways.[5][6] Additionally, hydrogenation in the presence of a nickel catalyst can lead to the formation of n-butane.[3]

Q3: For a cross-coupling reaction on a cyclobutyl halide, what class of catalyst is a good starting point?

A3: Palladium-catalyzed cross-coupling reactions are among the most robust methods for functionalizing cyclobutanes.[7] A typical starting point would be a palladium(0) source like Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand. These ligands are crucial for promoting the difficult oxidative addition step and facilitating the reductive elimination to form the product.[8][9]

Troubleshooting Guide: Common Experimental Failures

This section addresses specific problems you may encounter in the lab. Each problem is followed by probable causes and a series of actionable solutions.

Problem 1: Low to No Conversion of My Cyclobutane Starting Material

  • Probable Cause A: Inactive Catalyst System. The palladium catalyst may be deactivated or the chosen ligand may not be suitable for the sterically demanding substrate. Catalyst poisoning by impurities in reagents or solvents is also a common issue.[10]

  • Solution Workflow:

    • Verify Catalyst & Ligand Choice: For sterically hindered cyclobutanes, standard ligands may fail. Switch to a bulkier, more electron-rich phosphine ligand. The Buchwald ligand family (e.g., SPhos, XPhos) is an excellent choice, as these have been shown to be highly effective for challenging cross-coupling reactions.

    • Ensure Inert Conditions: If using an air-sensitive catalyst, ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Use freshly degassed, anhydrous solvents.[10]

    • Perform a Catalyst/Ligand Screen: If the initial choice fails, a systematic screen is the most efficient path forward.

Catalyst System Component Screening Suggestions Rationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂Varying the precursor can affect the rate of formation of the active Pd(0) species.
Phosphine Ligand SPhos, XPhos, RuPhos, CyJPhosThese bulky, electron-rich biarylphosphines are designed to accelerate oxidative addition and reductive elimination steps, which are often rate-limiting for hindered substrates.[11][12]
Solvent Toluene, Dioxane, THF, DMESolvent polarity and coordinating ability can dramatically influence catalyst stability and reactivity. A screen is highly recommended.[13]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBuThe choice of base is critical. A weaker, non-nucleophilic base is often preferred to minimize elimination side reactions.
  • Probable Cause B: Sub-optimal Reaction Temperature. The reaction may have a high activation energy barrier that is not being overcome at the current temperature. Conversely, a temperature that is too high can cause catalyst decomposition.[10]

  • Solution:

    • Temperature Screening: Run the reaction at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and catalyst stability.[14]

Problem 2: My main product is the result of elimination (cyclobutene) or ring-opening, not substitution.

  • Probable Cause: The reaction conditions (e.g., base, temperature, solvent) favor the transition state for the undesired pathway over the substitution pathway.

  • Solution Workflow:

// Nodes Start [label="Reaction Failure:\nUndesired Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckBase [label="Analyze Base:\nIs it strong and/or bulky?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Analyze Temperature:\nIs it too high?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMechanism [label="Consider Alternative Mechanism", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Base [label="Solution:\nSwitch to a weaker, less-hindered base\n(e.g., K₃PO₄, Cs₂CO₃)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_Temp [label="Solution:\nLower reaction temperature\n(e.g., from 100°C to 70°C)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_Mech [label="Solution:\nEmploy Photoredox or C-H\nFunctionalization Methods", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> CheckBase [label="High Elimination Product?"]; Start -> CheckTemp [label="Decomposition or Side Rxns?"]; Start -> CheckMechanism [label="Persistent Failure?"]; CheckBase -> Sol_Base [label="Yes"]; CheckTemp -> Sol_Temp [label="Yes"]; CheckMechanism -> Sol_Mech; } dot Caption: Troubleshooting workflow for undesired side products.

  • Modify the Base: If elimination is the problem, the base is the primary suspect. Switch from strong, bulky bases like NaOtBu or LiHMDS to a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.

  • Lower the Temperature: High temperatures provide enough energy to overcome the activation barrier for multiple pathways. Lowering the temperature can increase the selectivity for the desired reaction by favoring the pathway with the lower activation energy.[10]

  • Change the Reaction Mechanism: If traditional cross-coupling fails, consider a completely different approach that avoids the problematic mechanistic step. Modern methods like visible-light photoredox catalysis can generate radicals under extremely mild conditions, often avoiding the issues of strong bases and high heat.[14][15] These methods are particularly powerful for the functionalization of highly strained systems like bicyclo[1.1.0]butanes to form diverse cyclobutane derivatives.[5][16]

Advanced Protocols & Methodologies

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for Sterically Hindered Cyclobutanes

This protocol provides a robust starting point for coupling a sterically hindered cyclobutyl bromide with an arylboronic acid.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cyclobutyl Bromide derivative (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol %), SPhos (4 mol %), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Add the cyclobutyl bromide derivative (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Seal the flask and place it in a preheated oil bath at 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.[10]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TM [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RE [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="R¹-R²", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for labels sub1 [label="R¹-X\n(Cyclobutyl-X)", shape=plaintext]; sub2 [label="R²-B(OR)₂", shape=plaintext]; Base [label="Base", shape=plaintext];

// Edges Pd0 -> OA; sub1 -> OA; OA -> PdII; PdII -> TM; sub2 -> TM; Base -> TM; TM -> PdII_R2; PdII_R2 -> RE; RE -> Product; RE -> Pd0 [label="Catalyst\nRegeneration"]; } dot Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 2: C-H Functionalization of a Cyclobutane Carboxamide

For substrates lacking a convenient handle like a halide, direct C-H functionalization offers a modern and efficient alternative. This method often uses a directing group to control regioselectivity.[17]

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂) (10 mol %)[14]

  • Cyclobutane Carboxamide derivative (1.0 equiv)

  • Aryl Iodide (3.0 equiv)

  • Lithium Chloride (LiCl) (3.0 equiv)[14]

  • Anhydrous solvent (e.g., Toluene or DMA)

Procedure:

  • In a sealed tube, combine the cyclobutane carboxamide (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (10 mol %), and LiCl (3.0 equiv).

  • Add the anhydrous solvent under an inert atmosphere.

  • Seal the tube and heat to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature and perform an appropriate aqueous workup.

  • Purify the product via flash column chromatography.

This approach leverages a directing group (the carboxamide) to selectively activate a specific C-H bond, offering excellent control over the substitution site.[18]

References

  • Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation. Benchchem.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. National Institutes of Health (NIH).
  • Catalytic cross-coupling towards complex, chiral cyclobutanes. ResearchGate.
  • Technical Support Center: Optimizing Cyclobutane Synthesis. Benchchem.
  • Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. National Institutes of Health (NIH).
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
  • Regio- and Diastereoselective Aminopyridylation of Bicyclo[1.1.0]butanes with N‑Aminopyridinium Ylides Enabled by Photoredox Catalysis. National Institutes of Health (NIH).
  • Photoredox catalysis. ETH Zurich.
  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[19][19]-rearrangement cascade. Royal Society of Chemistry. Available at:

  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate.
  • Reaction of cyclopropane and cyclobutane. SlideShare.
  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Royal Society of Chemistry.
  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. National Institutes of Health (NIH).
  • The Functionalization of N-cyclobutylanilines under Photoredox Catalysis. CORE.
  • Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. ResearchGate.
  • Phosphine ligands and catalysis. Gessner Group.
  • Why are phosphine ligands and palladium very common pairs in coupling reactions?. Reddit.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications.
  • Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry. Scite.ai.
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • Steric‐approach control of the nucleophilic addition of secondary amines to cyclobutanes. ResearchGate.
  • Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health (NIH).
  • Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. Royal Society of Chemistry.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. ACS Publications.
  • Platina(IV) Cyclobutane Chemistry: On the Mechanism of the Ring Homologation Reaction. ElectronicsAndBooks.
  • Bridge Cross-Coupling of Bicyclo[1.1.0]butanes. ACS Publications.
  • Cyclobutane synthesis. Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diastereomer Separation of Amino-Cyclobutanols

Welcome to the technical support center for the challenging yet critical task of separating amino-cyclobutanol diastereomers. As valuable chiral building blocks in pharmaceutical development, achieving high diastereomeri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the challenging yet critical task of separating amino-cyclobutanol diastereomers. As valuable chiral building blocks in pharmaceutical development, achieving high diastereomeric purity is paramount. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of their separation.

Troubleshooting Guide: From Tailing Peaks to Complete Co-elution

This section addresses specific, common problems encountered during the chromatographic separation of amino-cyclobutanol diastereomers. Each issue is followed by an explanation of the underlying causes and a series of systematic steps to resolve it.

Problem 1: My Diastereomers Are Co-eluting or Show Very Poor Resolution.

This is fundamentally a selectivity issue. The chosen chromatographic conditions do not sufficiently exploit the physicochemical differences between the diastereomers.

Causality: Diastereomers, while having different physical properties, can sometimes exhibit very similar interaction profiles with the stationary and mobile phases, leading to insufficient differential retention.

Solutions:

  • Mobile Phase Optimization (The First Line of Attack):

    • Change the Organic Modifier: If using reversed-phase (RP-HPLC), switch between acetonitrile and methanol. These solvents have different selectivities. A ternary mixture (e.g., acetonitrile/methanol/water) can also provide unique selectivity.[1] For normal-phase (NP-HPLC), switching between ethanol and isopropanol can have a significant impact on resolution.[2]

    • Adjust Modifier Concentration: Systematically alter the percentage of the organic modifier in the mobile phase in small increments (2-5%). In NP-HPLC, a lower alcohol percentage generally increases retention and may improve resolution.[2]

    • Introduce Additives: For basic compounds like amino-cyclobutanols, peak shape and resolution in normal-phase chromatography can often be improved by adding a basic additive like diethylamine (DEA).[2] In reversed-phase, small amounts of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape by suppressing silanol interactions.

  • Stationary Phase Screening (Orthogonal Approaches):

    • Switch Column Chemistry: If a standard C18 column fails, try a phenyl-hexyl or a pentafluorophenyl (PFP) column. These offer different interaction mechanisms (π-π interactions) that can be effective for separating isomers.[3][4]

    • Consider a Chiral Stationary Phase (CSP): While not always necessary for diastereomers, CSPs can exhibit high selectivity and are a powerful option if achiral methods are unsuccessful.[5] Polysaccharide-based (cellulose/amylose) and cyclodextrin-based columns are often successful for amino alcohols.[2]

  • Temperature and Flow Rate Optimization:

    • Vary the Column Temperature: Changing the temperature affects the thermodynamics of partitioning and can alter selectivity. Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C).[5]

    • Adjust the Flow Rate: Lowering the flow rate can increase efficiency and may improve the resolution of closely eluting peaks, though it will increase run time.[6]

Problem 2: My Peaks Are Tailing, Especially the Amino-Cyclobutanol Peaks.

Peak tailing for basic compounds like amines is a classic problem in chromatography, often leading to inaccurate integration and reduced resolution.

Causality: This issue is frequently caused by secondary interactions between the basic amine group and acidic residual silanol groups on the surface of silica-based stationary phases.[7]

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Base: In NP-HPLC, adding a small amount (0.1-0.5%) of an amine like diethylamine (DEA) or triethylamine (TEA) to the mobile phase will "mask" the active silanol sites, preventing the analyte from interacting with them and improving peak shape.[2]

    • Adjust pH in Reversed-Phase: In RP-HPLC, working at a low pH (2.5-3.5) with an acidic modifier like formic acid or TFA will protonate the silanol groups, reducing their ability to interact with the protonated amine analyte.[7] Conversely, at a high pH (above the pKa of the silanols, typically > 7), the silanols are deprotonated and can be effectively shielded by using a high pH stable column and appropriate buffers.

  • Column Choice:

    • Use an End-Capped Column: High-quality, modern columns are typically "end-capped" to minimize the number of free silanol groups. Ensure your column is well-suited for basic compounds.

    • Consider a PFP or Polymer-Based Column: Pentafluorophenyl (PFP) phases can offer alternative selectivity and sometimes better peak shape for amines. Polymer-based columns lack silanol groups entirely, eliminating this source of peak tailing.

  • System Check:

    • Rule out Extra-Column Effects: A partially blocked column frit or dead volume in the system can also cause peak tailing for all components.[8] To check this, replace the column with a zero-dead-volume union and run a blank gradient. If pressure is high or issues persist, the problem lies within the HPLC system itself.

Problem 3: I Have a Good Separation Method, but It's Not Reproducible.

Lack of reproducibility can derail a project and cast doubt on results. The cause often lies in subtle, overlooked variables.

Causality: Chiral separations, in particular, can be highly sensitive to minor changes in the mobile phase composition and column equilibration.

Solutions:

  • Mobile Phase Preparation and Handling:

    • Use Freshly Prepared Mobile Phase: Always use freshly prepared mobile phases, as their composition can change over time due to evaporation of the more volatile components.

    • Control Water Content (Normal Phase): In normal-phase chromatography, trace amounts of water can dramatically affect the stationary phase's activity and impact reproducibility. Use HPLC-grade solvents.[2]

  • Column Equilibration:

    • Ensure Sufficient Equilibration Time: Chiral stationary phases often require longer equilibration times than standard reversed-phase columns to achieve a stable baseline and reproducible retention times.[2] Flushing with 20-30 column volumes of the mobile phase is a good starting point.[2]

  • Temperature Control:

    • Use a Column Oven: Chromatographic retention is temperature-dependent. Employing a column oven ensures a stable and consistent operating temperature, which is crucial for reproducible results.

Frequently Asked Questions (FAQs)

Q1: Do I need a chiral column to separate diastereomers?

Not necessarily. Because diastereomers have different physical and chemical properties, they can often be separated on standard achiral stationary phases like C18, Phenyl, or silica columns.[5] The goal is to find a system that maximizes the differences in their interactions. However, if achiral methods fail to provide adequate resolution, a chiral stationary phase can be a very effective tool.[5]

Q2: What are the advantages of Supercritical Fluid Chromatography (SFC) for separating amino-cyclobutanol diastereomers?

SFC is an excellent technique for separating isomers and polar compounds.[9]

  • Orthogonal Selectivity: SFC is generally considered a normal-phase technique and often provides different selectivity compared to RP-HPLC.

  • Speed: Due to the low viscosity of supercritical CO2, higher flow rates can be used, often leading to faster separations than HPLC.[10]

  • Solvent Reduction: SFC primarily uses compressed CO2 with small amounts of organic co-solvents, making it a "greener" and more cost-effective technique.[10]

Q3: My diastereomers are inseparable by chromatography. What are my other options?

If chromatographic methods prove insufficient, consider these alternative approaches:

  • Derivatization: You can react the amino-cyclobutanol mixture with a chiral derivatizing agent to create a new pair of diastereomers that may be more easily separated by standard chromatography (HPLC or GC).[11][12] Common reagents for amines include Marfey's reagent or chiral chloroformates.[11] After separation, the chiral auxiliary can be cleaved to yield the pure diastereomers.

  • Crystallization-Induced Diastereomer Transformation (CIDT): This powerful technique can be used for preparative-scale separations. It involves forming diastereomeric salts with a chiral resolving agent (like tartaric acid derivatives) and then finding solvent conditions where one diastereomer preferentially crystallizes out of solution.[13][14] If the diastereomers can epimerize in solution, this process can theoretically yield close to 100% of the desired diastereomer.[15]

Q4: How do I choose the right starting conditions for my HPLC method development?

A systematic screening approach is most effective.

  • Column Screening: Select two to three achiral columns with different selectivities (e.g., C18, Phenyl-Hexyl, PFP).[5]

  • Mobile Phase Screening: For each column, run a broad gradient with two different mobile phase systems (e.g., Water/Acetonitrile and Water/Methanol for RP; Hexane/Ethanol and Hexane/Isopropanol for NP).[5]

  • Additive Inclusion: For amino-cyclobutanols, it is advisable to include a suitable additive (e.g., 0.1% TFA for RP, 0.1% DEA for NP) in your screening mobile phases from the start to ensure good peak shape.

This initial screening will quickly indicate the most promising column and mobile phase combination, which you can then optimize further.

Data & Protocols

Table 1: Starting Points for Chromatographic Condition Screening
ParameterReversed-Phase (RP-HPLC)Normal-Phase (NP-HPLC)Supercritical Fluid (SFC)
Primary Columns C18, Phenyl-Hexyl, PFPSilica, Diol, CyanoChiral Polysaccharide (e.g., Amylose, Cellulose), 2-Ethylpyridine
Mobile Phase A 0.1% Formic Acid or TFA in WaterHexane or HeptaneSupercritical CO2
Mobile Phase B Acetonitrile or MethanolEthanol or IsopropanolMethanol or Ethanol
Additives (Typically in Phase A)0.1-0.5% Diethylamine (DEA)0.1-0.5% DEA or other amine
Typical Gradient 5% to 95% B over 15-20 min2% to 20% B over 15-20 min5% to 40% B over 5-10 min
Temperature 25-40 °C25-40 °C35-45 °C
Protocol 1: General Method Development Workflow for Diastereomer Separation

This protocol outlines a logical workflow for developing and optimizing an HPLC method for diastereomer separation.[5]

  • Initial Screening:

    • Select 2-3 columns with orthogonal selectivity (e.g., C18, PFP for reversed-phase).

    • Prepare mobile phases (e.g., A: Water + 0.1% FA, B: Acetonitrile; and A: Water + 0.1% FA, B: Methanol).

    • Run a broad gradient (e.g., 5-95% B in 20 min) on each column/mobile phase combination.

  • Evaluation and Selection:

    • Identify the combination that shows the best initial separation or "peak bump."

  • Optimization of Mobile Phase:

    • Based on the elution percentage from the screening run, convert the gradient method to an isocratic or shallow gradient method.

    • Systematically adjust the mobile phase composition in small increments (2-5%) to maximize resolution.

  • Optimization of Temperature and Flow Rate:

    • Evaluate the separation at three different temperatures (e.g., 25°C, 40°C, 55°C) using the optimized mobile phase.

    • Fine-tune the flow rate to balance resolution and analysis time.

Visualizations

Method Development Workflow

MethodDevelopment Start Start: Diastereomer Mixture Screening 1. Initial Screening (Multiple Columns & Mobile Phases) Start->Screening Evaluation 2. Evaluate Results (Identify Best Conditions) Screening->Evaluation Optimization 3. Method Optimization (Mobile Phase, Temp, Flow) Evaluation->Optimization Validation 4. Method Validation (Robustness & Reproducibility) Optimization->Validation success? Failure Poor Resolution Optimization->Failure still poor? Success Successful Separation Validation->Success Alternative Consider Alternative Methods (SFC, Derivatization, Crystallization) Failure->Alternative

Caption: A logical workflow for developing an HPLC method for diastereomer separation.

Troubleshooting Logic for Poor Resolution

Troubleshooting Problem Problem: Poor Resolution / Co-elution Selectivity Issue is Selectivity Problem->Selectivity OptimizeMP Optimize Mobile Phase (Solvent, Additives) Selectivity->OptimizeMP Reassess Re-evaluate Separation OptimizeMP->Reassess ChangeSP Change Stationary Phase (C18 -> PFP, or Chiral) ChangeSP->Reassess OptimizeParams Optimize Physical Parameters (Temp, Flow Rate) Reassess->Problem Still Poor Reassess->ChangeSP No Improvement Reassess->OptimizeParams Minor Improvement

Caption: A decision tree for troubleshooting poor diastereomer resolution.

References

  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Khalik, W. M. A. W. M., & Hamid, H. A. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quantification of Three Synthetic Pyrethroids. International Science Community Association. Retrieved from [Link]

  • Coutts, R. T., & Najm, S. (1981). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. Retrieved from [Link]

  • Acta Crystallographica Section B. (2022). Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. IUCr Journals. Retrieved from [Link]

  • Kukor, A. J., St-Jean, F., Stumpf, A., Malig, T. C., Piechowicz, K. A., Kurita, K., & Hein, J. E. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. National Institutes of Health. Retrieved from [Link]

  • Anderson, N. G. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. ACS Publications. Retrieved from [Link]

  • Satinder, A. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Retrieved from [Link]

  • Ilcheva, V., & Vasileva, D. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Institutes of Health. Retrieved from [Link]

  • Buchi.com. (n.d.). Chiral Harmony: Optimizing the Purification of Enantiomers Using SFC and the Van Deemter Equation. Buchi.com. Retrieved from [Link]

  • Pfizer. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Pfizer. Retrieved from [Link]

  • Buneeva, E. A., et al. (2020). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Retrieved from [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. Retrieved from [Link]

  • Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Retrieved from [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Chiral mobile phase additives for improved liquid-chromatography separations. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Retrieved from [Link]

  • PubMed. (2023). Amino alcohol-derived chiral stationary phases. PubMed. Retrieved from [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters Corporation. Retrieved from [Link]

  • RotaChrom. (n.d.). Isomer separation by CPC chromatography. RotaChrom. Retrieved from [Link]

  • Dolan, J. W. (2018). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Retrieved from [Link]

  • Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. PMC. Retrieved from [Link]

  • PubMed. (2000). Liquid chromatographic separations with mobile-phase additives: influence of pressure on coupled equilibria. PubMed. Retrieved from [Link]

  • RSC Publishing. (n.d.). The effect of a mobile phase additive on the retention characteristics of different solute types on reversed-phase media. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC. Retrieved from [Link]

  • Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Retrieved from [Link]

  • LCGC International. (2020). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC International. Retrieved from [Link]

  • Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. Alphalyse. Retrieved from [Link]

  • PubMed. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Resolution of racemic amino acids. Google Patents.
  • Wiley Online Library. (2007). Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2025). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chlorophenyl Amine Coupling Optimization

Topic: Minimizing Side Reactions During Chlorophenyl Amine Coupling Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals The "Chlorine Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Chlorophenyl Amine Coupling Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

The "Chlorine Challenge": An Introduction

Welcome to the Advanced Optimization Desk. You are likely here because your Buchwald-Hartwig amination works perfectly with aryl bromides but fails with aryl chlorides.

The Physics of the Problem: The C-Cl bond is significantly stronger (~95 kcal/mol) than C-Br (~68 kcal/mol). This raises the activation energy for the first step of the catalytic cycle: Oxidative Addition . Because this step is slow, the active Palladium(0) species sits idle longer, making it vulnerable to aggregation (forming inactive Palladium black) or off-cycle side reactions. Furthermore, once the oxidative addition does occur, the resulting Pd(II) complex is often prone to Protodehalogenation (replacing Cl with H) rather than the desired C-N bond formation.

This guide deconstructs these failure modes and provides self-validating protocols to fix them.

Critical Failure Modes & Solutions

Module A: The "De-Halo" Nightmare (Protodehalogenation)

Symptom: You observe the formation of the arene (Ar-H) instead of the product (Ar-N-R). Mechanism: This usually occurs after the amine binds. If Reductive Elimination (forming the product) is slower than Beta-Hydride Elimination , the palladium center strips a hydrogen from the amine (or solvent), releases the imine, and then reductively eliminates Ar-H.

Troubleshooting Protocol:

  • Q: Which ligand are you using?

    • The Fix: Switch to a ligand that sterically enforces rapid reductive elimination. BrettPhos (for primary amines) and RuPhos (for secondary amines) are designed to "squeeze" the product out of the metal center before beta-hydride elimination can occur.

  • Q: Is your amine aliphatic?

    • The Fix: Aliphatic amines have accessible beta-hydrogens. Increase the catalyst loading slightly (to 1-2 mol%) to outcompete the side reaction, or switch to CPhos , which is specifically tuned to suppress beta-hydride elimination.

Module B: The "Silent" Catalyst (Induction Failure)

Symptom: No reaction occurs; starting material remains recovered 100%. Mechanism: You are likely using stable Pd(II) sources like Pd(OAc)₂ or Pd₂dba₃. With aryl chlorides, these sources often fail to reduce to the active Pd(0)L₁ species fast enough. They aggregate into inactive clusters before entering the cycle.

Troubleshooting Protocol:

  • Q: Are you using a Precatalyst?

    • The Fix:Stop using Pd(OAc)₂ + Ligand. Switch to Pd-G3 or Pd-G4 Precatalysts (e.g., XPhos Pd G4). These are pre-formed Pd(II) complexes that reduce to the active mono-ligated Pd(0) species instantaneously upon exposure to base, guaranteeing the reaction starts immediately.

Visualizing the Failure Points

The following diagram illustrates the divergence between the desired Product Pathway and the two main Side Reaction Pathways (Protodehalogenation and Catalyst Deactivation).

BuchwaldCycle Start Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd-Ar-Cl) Start->OxAdd Slow with Ar-Cl Aggreg SIDE REACTION: Pd Black Formation (Catalyst Death) Start->Aggreg If OxAdd fails or amine inhibits AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Amine / Base AmidoComplex Pd-Amido Complex (L-Pd-Ar-N-R) AmineBind->AmidoComplex Product DESIRED PRODUCT (Ar-N-R) AmidoComplex->Product Reductive Elimination (Fast with Bulky Ligands) Dehalo SIDE REACTION: Protodehalogenation (Ar-H + Imine) AmidoComplex->Dehalo Beta-Hydride Elimination (If Red. Elim. is slow) Product->Start Regenerates L-Pd(0)

Caption: The Kinetic Competition: Reductive Elimination must be faster than Beta-Hydride Elimination to avoid side products.

Standardized Protocol: Aryl Chloride Coupling

Do not use standard "Suzuki" conditions. Use this optimized protocol for Chlorides.

Reagents:

  • Aryl Chloride: 1.0 equiv[1]

  • Amine: 1.2 equiv[2]

  • Base: NaOtBu (Sodium tert-butoxide) 1.4 equiv. Note: If functional groups are base-sensitive (e.g., esters), switch to K₃PO₄.

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). Load at 1.0 - 2.0 mol%.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

Step-by-Step Workflow:

  • Vial Prep: Charge a reaction vial with the Pd-G4 precatalyst, Aryl Chloride (if solid), and Base.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen kills the active L-Pd(0) species.

  • Liquid Addition: Add the anhydrous solvent and the Amine (if liquid) via syringe.

  • Activation: Heat to 80°C - 100°C .

    • Why? Aryl chlorides require thermal energy to overcome the oxidative addition barrier. Room temperature is rarely sufficient for chlorides unless the ring is highly electron-deficient.

  • Monitoring: Check via LCMS after 1 hour. If Ar-H (dehalogenated product) appears, lower temperature to 80°C and increase catalyst loading to 3 mol%.

Decision Matrix: Ligand Selection

Selecting the correct ligand is the single most effective way to stop side reactions.

Substrate TypeRecommended LigandWhy?
Primary Amine (e.g., Aniline, Benzylamine)BrettPhos Promotes oxidative addition of chlorides; prevents binding of two amines to Pd.
Secondary Amine (e.g., Morpholine, Piperidine)RuPhos Extremely bulky; forces rapid reductive elimination, preventing beta-hydride elimination.
Hindered Secondary Amine (e.g., Acyclic)XPhos or RuPhos High steric bulk facilitates coupling of difficult partners.
Base-Sensitive Substrate (Esters, Nitriles)BrettPhos Allows use of weaker bases (K₂CO₃) due to high catalyst activity.

Troubleshooting Logic Tree

Use this flow to diagnose your specific issue.

Troubleshooting Problem Start: Reaction Failed CheckSM Is Starting Material (SM) consumed? Problem->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM Intact SM_No Yes (SM Consumed) CheckSM->SM_No SM Gone OxAddFail Issue: Oxidative Addition Failure SM_Yes->OxAddFail Sol1 Fix: Switch to Pd-G4 Precatalyst Increase Temp to 110°C OxAddFail->Sol1 CheckProd What is the major byproduct? SM_No->CheckProd Dehalo Dehalogenated Arene (Ar-H) CheckProd->Dehalo Homo Homocoupling (Ar-Ar) CheckProd->Homo Sol2 Issue: Beta-Hydride Elimination Fix: Use RuPhos/BrettPhos Switch Solvent to Toluene Dehalo->Sol2 Sol3 Issue: Disproportionation Fix: Degass solvent thoroughly Reduce Catalyst Loading Homo->Sol3

Caption: Diagnostic flow for identifying the root cause of reaction failure.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • Sigma-Aldrich (Merck). "Buchwald-Hartwig Amination User Guide." Technical Library.

  • Maiti, D., & Buchwald, S. L. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps." Journal of the American Chemical Society, 2009.[3][4]

Sources

Troubleshooting

Resolving solubility issues of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol in aqueous buffers

Topic: Resolving Solubility Issues of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol in Aqueous Buffers Audience: Research Scientists, Medicinal Chemists, and Pharmacology Leads. CAS Registry Number: 2140668-88-6 (Free Base) /...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol in Aqueous Buffers Audience: Research Scientists, Medicinal Chemists, and Pharmacology Leads. CAS Registry Number: 2140668-88-6 (Free Base) / Analogous to Ketamine Metabolite Scaffolds.

Technical Support Center: Solubility & Formulation Guide

Welcome to the technical resource center for 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol . This guide addresses the physicochemical challenges associated with this lipophilic amino-alcohol, specifically focusing on its stability and solubility in physiological buffers (pH 7.4).

The protocols below are designed to overcome the intrinsic hydrophobicity of the cyclobutane-chlorophenyl scaffold while maintaining biological compatibility.

Part 1: Physicochemical Profile & Diagnostics

Q1: Why does this compound precipitate immediately upon dilution into PBS or media?

A: The precipitation is governed by the relationship between the compound's pKa and the buffer pH. Structurally, 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol contains a secondary amine and a lipophilic chlorophenyl-cyclobutane core.

  • Class: Lipophilic Weak Base.

  • Estimated pKa: ~8.5 – 9.5 (Secondary amine).

  • LogP (Predicted): > 2.5 (High lipophilicity).

The Mechanism: At pH 7.4 , the compound exists in an equilibrium between its ionized (protonated, soluble) form and its unionized (free base, insoluble) form. If the concentration of the unionized species exceeds its intrinsic solubility (


), precipitation occurs. This is often exacerbated if you are diluting a highly concentrated DMSO stock (where the compound is fully soluble) into an aqueous buffer, causing a "solvent shock" that crashes out the hydrophobic free base.

Q2: I purchased the Hydrochloride (HCl) salt. Why is it still crashing out?

A: While the HCl salt is soluble in water, it is an acidic salt. When dissolved in a strong buffer like PBS (pH 7.4), the buffer neutralizes the HCl, converting the molecule back to its free base form. If the final concentration is too high (>100 µM typically), the free base will precipitate regardless of the starting salt form.

Part 2: Troubleshooting & Optimization Protocols

Method A: The "Solvent-Shift" Protocol (Recommended for < 100 µM)

Best for: In vitro assays, cell culture (if DMSO tolerance allows).

Logic: Use a water-miscible organic co-solvent to lower the dielectric constant of the media and solvate the hydrophobic core.

ParameterRecommendation
Primary Solvent DMSO (Anhydrous, High Purity)
Stock Conc. 10 mM - 50 mM
Intermediate Step Do NOT dilute directly to aqueous. Perform serial dilutions in DMSO first.
Final Solvent Aqueous Buffer + 0.1% - 1.0% DMSO

Step-by-Step:

  • Dissolve 10 mg of compound in DMSO to reach 50 mM. Vortex until clear.

  • Prepare a 1000x stock of your final desired concentration in DMSO.

  • Add the 1000x DMSO stock to the buffer under rapid stirring (vortexing).

    • Critical: Add DMSO to the buffer, not buffer to DMSO.

Method B: pH-Adjusted Formulation (The "Protonation" Strategy)

Best for: High concentration stock solutions (> 1 mM) or animal dosing.

Logic: Lowering the pH ensures the amine remains fully protonated (


), drastically increasing solubility (

).

Protocol:

  • Vehicle: 0.9% Saline or PBS adjusted to pH 4.5 – 5.5 .

  • Acidifier: Use 0.1 N HCl or Citric Acid buffer.

  • Procedure:

    • Dissolve the compound in a minimal volume of 0.1 N HCl (if using free base).

    • Dilute with Saline.

    • Check pH. If pH > 6.0, the risk of precipitation increases.

    • Note: Ensure your biological target is stable at slightly acidic pH.

Method C: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo studies, sensitive cell lines, and preventing precipitation over time.

Logic: Hydroxypropyl-


-cyclodextrin (HP

CD) encapsulates the lipophilic chlorophenyl-cyclobutane moiety, shielding it from water while maintaining a hydrophilic exterior.

Formulation Recipe:

  • Prepare 20% (w/v) HP

    
    CD  in sterile water or saline.
    
  • Add the compound (powder or high-conc. DMSO stock) to the cyclodextrin solution.

  • Sonication: Sonicate at 40°C for 20–30 minutes.

  • Equilibration: Shake at room temperature for 2 hours.

  • Filtration: Filter sterilize (0.22 µm PVDF).

Part 3: Visualizing the Solubility Landscape

The following diagram illustrates the decision tree for selecting the correct formulation strategy based on your required concentration and assay type.

SolubilityWorkflow Start Start: 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol CheckConc Required Concentration? Start->CheckConc LowConc Low (< 50 µM) (In Vitro / HTS) CheckConc->LowConc HighConc High (> 100 µM) (In Vivo / Stock) CheckConc->HighConc DMSO Method A: DMSO Co-solvent (Keep DMSO < 1%) LowConc->DMSO Standard CheckpH Can Assay Tolerate pH < 6? HighConc->CheckpH Acidic Method B: Acidic Buffer (Citrate/Saline pH 5.0) CheckpH->Acidic Yes Neutral Method C: Cyclodextrin (20% HP-beta-CD) CheckpH->Neutral No (Must be pH 7.4)

Figure 1: Decision matrix for solubilizing lipophilic amino-cyclobutane derivatives based on experimental constraints.

Part 4: Molecular Interaction Mechanism

Understanding why cyclodextrins work for this specific molecule helps in troubleshooting.

MolecularInteraction cluster_0 Solubilization Mechanism Host HP-beta-Cyclodextrin (Hydrophilic Shell) Complex Inclusion Complex (Soluble) Host->Complex Encapsulation Guest Drug: Chlorophenyl Ring (Hydrophobic) Guest->Host Hydrophobic Interaction

Figure 2: Schematic of the host-guest encapsulation. The chlorophenyl group inserts into the cyclodextrin cavity, preventing aggregation.

Part 5: Summary of Solubility Data

Solvent SystemMax Solubility (Est.)Stability (RT)Biological Suitability
Pure Water (pH 7.0) < 0.1 mg/mLPoor (Precipitates)N/A
PBS (pH 7.4) < 0.05 mg/mLVery PoorStandard
DMSO (100%) > 50 mg/mLHigh (> 6 months)Toxic if > 1%
20% HP

CD
~ 5 - 10 mg/mLHighExcellent (In Vivo)
0.1 N HCl (pH 1-2) > 20 mg/mLHighIrritant (Must dilute)

References

  • National Center for Biotechnology Information . (2016). Ketamine Metabolites and Analogues: Physicochemical Properties. PubChem Compound Summary. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for HP CD protocols).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Optimization

Optimizing reaction temperature for cyclobutane epoxide ring opening

Topic: Optimization of Reaction Temperature & Conditions Status: Active | Version: 2.4 | Audience: Medicinal Chemistry & Process R&D Core Directive: The Energy Landscape Executive Summary: Opening a cyclobutane epoxide (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature & Conditions

Status: Active | Version: 2.4 | Audience: Medicinal Chemistry & Process R&D

Core Directive: The Energy Landscape

Executive Summary: Opening a cyclobutane epoxide (e.g., 1-oxaspiro[2.3]hexane) is a balancing act between two massive potential energy releases: Ring Strain Release (desirable) and Thermal Rearrangement (undesirable).

  • The Driving Force: The system holds approx. 53 kcal/mol of strain energy (~26 kcal/mol from cyclobutane + ~27 kcal/mol from epoxide).

  • The Barrier: Unlike cyclohexene oxide, cyclobutane epoxides possess a "puckered" butterfly conformation. This steric folding impedes the optimal 180° trajectory required for backside nucleophilic attack (

    
    ), kinetically stabilizing the ring against opening despite its high potential energy.
    
  • The Risk: If the temperature is raised to overcome this steric barrier without catalytic assistance, the molecule prefers to undergo a Meinwald Rearrangement to a cyclobutanone (or ring-contracted product), which is the thermodynamic sink.

Decision Logic & Signaling Pathways

The following diagram illustrates the critical decision pathways for optimizing your reaction conditions based on nucleophile type and observed byproducts.

ReactionLogic Start Substrate: Cyclobutane Epoxide Nu_Type Select Nucleophile Type Start->Nu_Type Strong_Nu Strong Nucleophile (Amines, Azides, Thiolates) Nu_Type->Strong_Nu Weak_Nu Weak Nucleophile (Alcohols, Water) Nu_Type->Weak_Nu Path_Basic Basic/Neutral Conditions Strong_Nu->Path_Basic High Steric Barrier Path_Acid Lewis Acid Catalysis Weak_Nu->Path_Acid Product_SN2 Product: Alcohol (Anti-Stereochem) Path_Basic->Product_SN2 Requires Heat (40-60°C) or LiClO4 (RT) Path_Acid->Product_SN2 Cryogenic (-78°C) Rearrange Side Product: Cyclobutanone (Meinwald) Path_Acid->Rearrange If T > 0°C

Figure 1: Decision matrix for reaction conditions. Note that Lewis Acid pathways are highly temperature-sensitive due to the rearrangement risk.

Experimental Protocols & Methodologies

Protocol A: Cryogenic Lewis Acid Opening (Weak Nucleophiles)

Use Case: Opening with alcohols or weak nucleophiles where regioselectivity for the more substituted carbon is desired (Electronic control).

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent: Dissolve cyclobutane epoxide (1.0 equiv) and nucleophile (1.2–2.0 equiv) in anhydrous DCM (0.1 M).

  • Cooling (CRITICAL): Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Catalyst Addition: Add

    
     (0.1–0.2 equiv) dropwise over 5 minutes.
    
    • Why: Rapid addition creates local hot spots, triggering immediate rearrangement to cyclobutanone.

  • Monitoring: Stir at -78°C for 1-2 hours. Monitor by TLC.

    • Note: Do NOT warm to 0°C unless conversion is <5% after 2 hours. If warming is needed, do not exceed -20°C.

  • Quench: Quench at -78°C with

    
     (excess) before removing the cooling bath. Warming an unquenched acidic mixture guarantees rearrangement.
    
Protocol B: Lithium Perchlorate "Neutral" Acceleration (Strong Nucleophiles)

Use Case: Aminolysis or azidolysis where the "butterfly" pucker prevents reaction at RT, but heating causes decomposition.


 acts as a mild Lewis acid to activate the epoxide oxygen without triggering rearrangement.
  • Preparation of LPDE: Prepare a 5.0 M solution of Lithium Perchlorate in Diethyl Ether (LPDE).

    • Safety:

      
       is an oxidant. Do not heat the dry salt with organic material.
      
  • Reaction: Dissolve epoxide (1.0 equiv) and amine (1.2 equiv) in LPDE (concentration 0.5 M).

  • Temperature: Stir at Ambient Temperature (20–25°C) .

  • Mechanism: The high concentration of

    
     coordinates to the epoxide oxygen, increasing electrophilicity, while the ether solvent stabilizes the transition state.
    
  • Workup: Dilute with water and extract with DCM. (Caution: Perchlorates are shock-sensitive if dried; ensure thorough aqueous washing).

Troubleshooting & FAQs

Section 1: Thermal Runaway & Rearrangement

Q: I used


 at 0°C and isolated a ketone, not my alcohol. What happened? 
A:  You triggered the Meinwald Rearrangement .
  • The Science: At 0°C, the activation energy for the hydride shift (leading to the ketone) is surpassed. The carbocation character developed at the more substituted carbon allows a hydride to migrate faster than the external nucleophile can attack.

  • The Fix: You must lower the temperature to -78°C . If the reaction is too slow, switch to a milder Lewis Acid like

    
     or use the LPDE method (Protocol B).
    

Q: My reaction works on cyclohexene oxide but fails on cyclobutane epoxide. Why? A: You are fighting the "Butterfly" Pucker .

  • The Science: Cyclohexene oxide can adopt a half-chair that exposes the

    
     orbital. Cyclobutane is rigidly puckered (~30°). The incoming nucleophile (in an 
    
    
    
    manifold) clashes sterically with the pseudo-equatorial protons of the ring.
  • The Fix: Do not just heat it (which risks rearrangement). Increase the concentration of the reaction (up to 1.0 M) to drive kinetics, or use

    
     to activate the leaving group without adding thermal energy.
    
Section 2: Regioselectivity Issues

Q: I am getting a 50:50 mixture of regioisomers. How do I favor attack at the quaternary center? A: You are likely in a "borderline" mechanism region.

  • The Science: Pure

    
     (basic conditions) favors the less hindered carbon. Pure 
    
    
    
    (strong acid) favors the more substituted carbon. A 50:50 mix implies your acid is too weak or the temperature is too high (eroding selectivity).
  • The Fix: Switch to a stronger Lewis Acid (

    
     or 
    
    
    
    ) at cryogenic temperatures (-78°C) . This maximizes the cationic character at the quaternary center, directing the nucleophile there via electronic control.

Comparative Data: Catalyst vs. Temperature[1][2][3]

Catalyst / ConditionTemp RangeMechanismMajor RiskRecommended For
None (Thermal) >100°CThermalPolymerization / RearrangementNot Recommended
Basic (NaH/Amine) 60°C - 80°C

Low conversion (Steric block)Unhindered Nucleophiles

-78°CActivated

/

Meinwald Rearrangement (if T rises)Weak Nucleophiles (ROH)

(5M in Et2O)
25°CGeneral Acid Cat.Perchlorate safetyAmines / Azides

0°C - 25°CChelation ControlLigand ExchangeRing opening with Allyl Alcohols

References

  • Strain Energy & Reactivity

    • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Meinwald Rearrangement

    • Meinwald, J., et al. (1963). Acid-Catalyzed Rearrangement of Epoxides. Journal of the American Chemical Society. Link

  • Lithium Perchlorate Protocols

    • Chini, M., Crotti, P., & Macchia, F. (1990). Lithium perchlorate-catalyzed ring opening of epoxides. Tetrahedron Letters. Link

  • Cyclobutane Conformation

    • Cremer, D. (1977). Theoretical determination of molecular structure and conformation. 4. Cyclobutane. Journal of the American Chemical Society. Link

Troubleshooting

Removing unreacted 2-chloroaniline impurities from final product

Topic: Removal of Unreacted 2-Chloroaniline (2-CA) from Final Products Executive Summary 2-Chloroaniline (2-CA) is a primary aromatic amine often used as a building block in small molecule synthesis.[1][2] However, it is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-Chloroaniline (2-CA) from Final Products

Executive Summary

2-Chloroaniline (2-CA) is a primary aromatic amine often used as a building block in small molecule synthesis.[1][2] However, it is a Potential Genotoxic Impurity (PGI) .[1] Under ICH M7 guidelines, it must be controlled to trace levels (often ppm or ppb) in the final Drug Substance.[1]

The Critical Challenge: Unlike typical anilines (pKa ~4.6), 2-chloroaniline is a significantly weaker base (pKa ~2.[1]66) due to the electron-withdrawing chlorine atom at the ortho position.[1] Standard acidic washes (pH 4-5) often fail to protonate 2-CA, leaving it in the organic phase with your product.[1]

This guide provides three tiered strategies to remove 2-CA, prioritized by efficiency and cost.

Module 1: Enhanced Acid-Base Extraction (The Workhorse)

Use this method if your product is neutral or acidic.[1]

The Science: Why Standard Washes Fail

To extract an amine into the aqueous phase, you must convert it to its ammonium salt (


).[1] The efficiency depends on the pH relative to the amine's pKa.
  • Rule of Thumb: To achieve >99% protonation, the aqueous pH must be 2 units lower than the impurity's pKa.

  • 2-CA pKa: ~2.66.[1]

  • Target pH: You need a pH < 0.6 to 1.[1]0. A mild citric acid wash (pH 3-4) will leave ~50% of the 2-CA in the organic layer.[1]

Protocol: The "pH < 1" Strategy

Reagents: 2M or 6M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Dissolution: Dissolve the crude reaction mixture in a non-miscible organic solvent (EtOAc is preferred over DCM to avoid emulsions).

  • The Strike: Add 6M HCl (do not use 1M; the volume required is too high and ionic strength too low).

    • Ratio: 1:1 volume ratio.[1]

  • Agitation: Vigorously stir or shake for at least 5 minutes.

  • Separation: Allow layers to separate. The 2-CA (now 2-chloroanilinium chloride) partitions into the aqueous layer.[1]

  • Validation: Check the pH of the aqueous layer.[1] If pH > 1, add more acid and repeat.[1]

  • Back-Extraction (Optional): Wash the organic layer once with brine to remove residual acid.[1]

Data: Theoretical Removal Efficiency at Different pH Levels

Aqueous Wash ConditionpH% 2-CA Ionized (Water Soluble)% 2-CA Remaining in OrganicVerdict
10% Citric Acid~3.5~13%87% FAIL
1M Acetic Acid~2.4~64%36% FAIL
0.5M HCl~0.3>99.5%<0.5% PASS
Visual Workflow: Extraction Logic

AcidWashLogic Start Crude Mixture (Product + 2-CA) Solvent Dissolve in EtOAc/DCM Start->Solvent AcidAdd Add Strong Acid (Target pH < 1.0) Solvent->AcidAdd Partition Phase Separation AcidAdd->Partition OrgLayer Organic Layer (Product) Partition->OrgLayer AqLayer Aqueous Layer (2-CA Salt) Partition->AqLayer Check Is Product Basic? OrgLayer->Check Done Done Check->Done No (Neutral/Acidic) Use Module 2 Use Module 2 Check->Use Module 2 Yes (Product Lost)

Caption: Logic flow for acid-base extraction. Note the critical decision point regarding product basicity.

Module 2: Chemical Scavenging (The Polishing Step)

Use this method if your product is basic (and would be lost in acid wash) or if trace ppm levels remain.[1]

The Science: Covalent vs. Ionic Capture

Since 2-CA is a weak nucleophile and a weak base, standard scavengers may be too slow.[1]

  • Electrophilic Scavenging: Uses a resin-bound isocyanate or aldehyde to form a urea or imine.[1]

    • Limitation: The electron-withdrawing Cl group makes the amine nitrogen less nucleophilic, slowing down the reaction.

  • Strong Cation Exchange (SCX): Uses a sulfonic acid resin.[1]

    • Advantage:[1][3] Even though 2-CA is a weak base, a sulfonic acid resin (essentially solid-phase sulfuric acid) is strong enough to capture it.[1]

Protocol: Strong Cation Exchange (SCX) Cleanup

Recommended Phase: Propylsulfonic acid functionalized silica (Si-SCX).[1]

  • Loading: Dissolve crude material in MeOH or DCM.[1]

  • Treatment: Add Si-SCX resin (3-4 equivalents relative to expected impurity).[1]

  • Incubation: Stir for 30-60 minutes at room temperature.

    • Tip: If 2-CA levels are high, gentle heating (40°C) improves kinetics.[1]

  • Filtration: Filter off the solid resin.[1] The 2-CA remains bound to the resin as a sulfonate salt.[1]

  • Recovery: Concentrate the filtrate to obtain the purified product.

Protocol: Electrophilic Scavenging (Alternative)

Reagent: Polystyrene-supported Isocyanate (PS-NCO).[1]

  • Mechanism:

    
     (Urea bond).[1]
    
  • Note: Requires longer reaction times (4-12 hours) due to the deactivated nature of the 2-chloroaniline nitrogen.[1]

Module 3: Troubleshooting & FAQ
Q1: I used 1M HCl, but the 2-CA peak is still visible by HPLC. Why?

A: Check your partition coefficient. If you are using a highly lipophilic solvent like DCM, the distribution coefficient (


) of the protonated 2-CA might still favor the organic layer slightly, or the effective pH in the biphasic system isn't low enough.
  • Fix: Switch to Ethyl Acetate (EtOAc). 2-CA hydrochloride is much more soluble in water than in EtOAc.[1]

  • Fix: Increase acid concentration to 6M HCl to force the equilibrium completely to the salt form.

Q2: My product is an amine, so I can't use acid wash. SCX resin is trapping my product too. What now?

A: You need to exploit the nucleophilicity difference, not the basicity.

  • Strategy: Use a succinic anhydride or phthalic anhydride scavenge in solution.[1]

  • Workflow:

    • Add 0.5 eq of succinic anhydride (relative to impurity).[1]

    • Stir for 1 hour. The 2-CA reacts to form an amide-acid (hemisuccinate).[1]

    • Perform a mild basic wash (Sodium Bicarbonate).[1] The new impurity (hemisuccinate) is now an acid and will wash into the aqueous base layer, leaving your basic product in the organic layer.

Q3: What are the detection limits I need to worry about?

A: Under ICH M7, 2-chloroaniline is a Class 2 mutagen.[1]

  • Limit: The Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day for lifetime exposure.[1][4]

  • Calculation: If the daily dose of your drug is 100 mg, the limit is 15 ppm. You need an HPLC method (likely using a Phenyl-Hexyl or C18 column with acidic mobile phase) capable of detecting <10 ppm.[1]

Visual Workflow: Scavenging Decision Tree

ScavengeLogic Problem Residual 2-CA Detected ProdType Product Type? Problem->ProdType Neutral Neutral/Acidic ProdType->Neutral Non-Basic Basic Basic (Amine) ProdType->Basic Basic Soln1 Use SCX Resin (Fastest) Neutral->Soln1 Soln2 Use Anhydride Scavenge + Bicarb Wash Basic->Soln2

Caption: Decision matrix for selecting the correct scavenging mode based on product chemistry.

References
  • PubChem. (n.d.).[1] 2-Chloroaniline Compound Summary (CID 7240). National Library of Medicine.[1] Retrieved from [Link][1]

  • ICH. (2017).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[1][5] Retrieved from [Link]

  • Biotage. (n.d.).[1] ISOLUTE® SCX-2 Strong Cation Exchange Sorbent. Retrieved from [Link] (General reference for SCX mechanism).[1]

Sources

Optimization

Preventing oxidation of the amino group in 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol

This guide functions as a specialized Technical Support Center for researchers working with 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol . It addresses the specific challenge of preserving the integrity of the secondary amin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol . It addresses the specific challenge of preserving the integrity of the secondary amine (aniline) moiety during storage and synthetic manipulation (specifically oxidation of the alcohol).

Ticket ID: OX-PREV-2CL-AMINE Status: Open Priority: High (Chemical Stability Risk)

Core Technical Analysis: The "Aniline Liability"

The Challenge: Your molecule contains two reactive centers: a secondary cyclobutanol and a secondary aniline (2-chlorophenylamino).

  • Target: Oxidation of the C-OH bond to a ketone (cyclobutanone derivative).

  • Risk: The nitrogen atom is attached to an electron-rich aromatic ring (even with the Cl-deactivation). Under standard oxidative conditions (e.g., Jones, PCC, unbuffered KMnO4), this amine is prone to Single Electron Transfer (SET) oxidation, leading to radical cations, polymerization (tarring), or formation of N-oxides and quinone imines.

The Solution Hierarchy:

  • Thermodynamic Control: Protonation of the amine (ammonium salt formation) to deactivate the lone pair.

  • Kinetic Control: Using sterically hindered nitroxyl radicals (TEMPO/AZADO) that react faster with alcohols than amines.

  • Chemoselective Reagents: Using hypervalent iodine (IBX) or hydride transfer mechanisms (Oppenauer).

Decision Matrix & Workflow

Before proceeding, select your operational goal to determine the correct protocol.

OxidationWorkflow Start START: 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol Goal Select Goal Start->Goal Storage Goal: Long-term Storage Goal->Storage Preservation Oxidation Goal: Oxidize to Ketone Goal->Oxidation Synthesis Salt Protocol A: HCl Salt Formation (Deactivates N-Lone Pair) Storage->Salt MethodSelect Select Oxidant Oxidation->MethodSelect Inert Protocol B: Argon/Dark Storage (Prevents Photo-oxidation) Salt->Inert TEMPO Protocol C: TEMPO/NaOCl (Kinetic Selectivity) MethodSelect->TEMPO Standard Scale IBX Protocol D: IBX Oxidation (Mild, Non-Acidic) MethodSelect->IBX Small Scale/High Value Protect Protocol E: N-Protection (Boc/Ac) (Highest Safety) MethodSelect->Protect If Reagents Fail

Figure 1: Decision tree for handling amino-cyclobutanols. Blue paths indicate storage; Green paths indicate chemoselective synthesis.

Experimental Protocols

Protocol A: Salt Formation (Storage & Stabilization)

Use this to render the amine inert to atmospheric oxidation.

Mechanism: Protonation of the nitrogen creates an ammonium species (


), removing the lone pair availability for oxidation.
  • Dissolution: Dissolve 1.0 eq of amino-alcohol in minimal anhydrous diethyl ether or EtOAc.

  • Acidification: Dropwise add 1.1 eq of 2M HCl in diethyl ether (or dioxane) at 0°C.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white/off-white solid.

  • Isolation: Filter under Argon. Wash with cold ether.

  • Storage: Store in a desiccator at -20°C.

Protocol C: TEMPO-Mediated Oxidation (Anelli Conditions)

Recommended for converting the alcohol to ketone without touching the amine.

Why this works: The oxoammonium species generated from TEMPO reacts with the alcohol much faster than it oxidizes the secondary aniline, especially in a biphasic system at 0°C [1, 2].

ComponentEquivalentsRole
Substrate1.0Starting Material
TEMPO0.01 (1 mol%)Catalyst
KBr0.1Co-catalyst
NaOCl (Bleach)1.1 - 1.2Terminal Oxidant
NaHCO₃BufferMaintains pH 8.5-9.5

Step-by-Step:

  • Setup: Dissolve substrate (1 mmol) and TEMPO (1.5 mg) in CH₂Cl₂ (5 mL).

  • Aqueous Phase: Dissolve KBr (12 mg) in saturated aqueous NaHCO₃ (3 mL). Add this to the organic phase. Cool to 0°C.

  • Oxidant Addition: Slowly add aqueous NaOCl (commercial bleach, titrated to ~0.7M) dropwise over 15 minutes. Vigorous stirring is critical.

  • Monitoring: Monitor by TLC. The reaction is usually complete in <30 mins.

  • Quench: Add aqueous Na₂S₂O₃ (thiosulfate) to destroy excess hypochlorite.

  • Workup: Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄.

    • Note: If the amine is highly sensitive, perform this reaction on the HCl salt of the substrate (Protocol A). The TEMPO cycle works even if the amine is protonated, as the buffer will manage the local pH [1].

Protocol D: IBX Oxidation (Metal-Free)

Use if the substrate is sensitive to the basic/aqueous conditions of TEMPO.

Mechanism: 2-Iodoxybenzoic acid (IBX) coordinates with the alcohol oxygen. The amine is generally too sterically hindered or insufficiently nucleophilic to displace the ligands on iodine under these conditions [3].

  • Solvent: Use DMSO (IBX is insoluble in most other solvents).

  • Reaction: Add IBX (1.1 eq) to a solution of substrate in DMSO at Room Temperature.

  • Duration: Stir for 2-4 hours.

  • Workup: Dilute with water/ether. Filter off the white precipitate (IBA byproduct). Extract the aqueous layer.

    • Warning: IBX is explosive under impact/high heat. Handle with care.

Troubleshooting & FAQs

Q1: I used Jones Reagent (CrO₃/H₂SO₄) and the reaction turned black/tarry. Why?

A: You oxidized the aniline. Jones reagent is a strong, non-selective oxidant. The acidic conditions do protonate the amine (good), but the high oxidation potential of Cr(VI) can still abstract electrons from the aromatic ring, leading to radical polymerization ("aniline black"). Fix: Switch to Protocol C (TEMPO) or Protocol D (IBX) . If you must use Chromium, use PCC (Pyridinium Chlorochromate) with 1.5 eq of Sodium Acetate to buffer the acidity, but yields will likely be lower than TEMPO.

Q2: Can I use Swern Oxidation (DMSO/Oxalyl Chloride)?

A: Proceed with extreme caution. While Swern is great for alcohols, the electrophilic activation of DMSO can react with the secondary amine to form an azasulfonium salt, which may lead to side products (e.g., Pummerer rearrangement or methylation). Fix: If using Swern, you must use the HCl salt of your starting material or protect the nitrogen (e.g., N-Boc) first.

Q3: My product is unstable on Silica Gel during purification.

A: Secondary amino-ketones can undergo condensation/polymerization on acidic silica. Fix:

  • Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in hexanes to neutralize acidity.

  • Alternatively, use neutral Alumina.

  • Ideally, crystallize the product as an HCl salt rather than performing chromatography.

Q4: How do I confirm the amine didn't oxidize?

A: Check the ¹H NMR and IR.

  • Intact Amine: Look for the N-H stretch in IR (~3300-3400 cm⁻¹) and the specific N-H proton in NMR (broad singlet, exchangeable with D₂O).

  • Oxidized: Disappearance of N-H; appearance of imine (C=N) peaks (~1600-1650 cm⁻¹) or broadening of aromatic signals due to radical formation.

Comparative Data: Oxidant Selection

Oxidant SystemChemoselectivity (OH vs NH)Yield PotentialOperational RiskRecommended?
TEMPO/NaOCl High 85-95%Low (Aq. conditions)YES (Primary Choice)
IBX/DMSO High 80-90%Medium (Explosive reagent)YES (For small scale)
Swern Low (Side reactions)50-70%High (Odor, Temp control)NO (Unless N-protected)
Jones/KMnO₄ Very Low<30%High (Tarring)NO
AZADO/Cu Very High 90-98%LowYES (Best for catalysis)

References

  • Bobbit, J. M., et al. (2022). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. PMC.

  • De Luca, L., et al. (2001).[1] Highly Chemoselective Oxidation of Secondary Alcohols. Organic Letters.

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.

  • Shibuya, M., et al. (2011). Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds using AZADO. Journal of the American Chemical Society.

  • Doc Brown's Chemistry. (n.d.). Oxidation of Secondary Alcohols to Ketones.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol and all reagents before use.

Sources

Reference Data & Comparative Studies

Validation

Beyond the Racemate: A Comparative Guide to Absolute Configuration Determination via X-ray Crystallography

[1][2] Executive Summary & Regulatory Context[3][4] In the wake of the thalidomide tragedy, the determination of absolute configuration (AC) became a non-negotiable pillar of pharmaceutical safety. Since the 1992 FDA Pol...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Regulatory Context[3][4]

In the wake of the thalidomide tragedy, the determination of absolute configuration (AC) became a non-negotiable pillar of pharmaceutical safety. Since the 1992 FDA Policy Statement for the Development of New Stereoisomeric Drugs , developers must elucidate the stereochemical identity of chiral compounds early in the pipeline.[1]

While several methods exist to probe chirality, Single Crystal X-ray Diffraction (SC-XRD) remains the regulatory "Gold Standard" for unambiguous, ab initio determination. This guide objectively compares SC-XRD against modern alternatives (NMR, VCD, MicroED) and details the specific crystallographic protocols required to validate stereochemistry with high statistical confidence.

The Gold Standard: SC-XRD and Anomalous Dispersion[1]

Unlike spectroscopic methods that often rely on reference standards or theoretical modeling, SC-XRD determines absolute configuration directly from the physics of photon-atom interactions.

The Mechanism: Breaking Friedel's Law

In standard diffraction, X-rays scatter elastically, and the intensity of a reflection


 is identical to its inverse 

.[2] This is Friedel's Law .

To determine absolute configuration, we exploit Anomalous Dispersion . When the incident X-ray energy is near the absorption edge of an atom in the crystal (typically a "heavy" atom like Cl, S, or Br), a phase lag occurs. This breaks the symmetry, causing measurable intensity differences between Friedel pairs (Bijvoet pairs).

Visualization: The Anomalous Scattering Vector

The following diagram illustrates how the anomalous scattering component (


) creates a breakdown in symmetry, allowing us to distinguish enantiomers.

AnomalousDispersion cluster_legend Mechanism Atom Chiral Center (Heavy Atom) F_hkl F(hkl) Total Structure Factor Atom->F_hkl Normal Scattering (f0) + Real Anomalous (f') + Imaginary (f'') F_minus F(-h-k-l) Inverse Structure Factor Atom->F_minus Phase Shift Incident Incident X-ray Incident->Atom Absorption Edge Diff Intensity Difference |F(hkl)|² ≠ |F(-h-k-l)|² F_hkl->Diff F_minus->Diff Friedel's Law Violation Friedel's Law Violation Absolute Configuration Assigned Absolute Configuration Assigned Friedel's Law Violation->Absolute Configuration Assigned

Caption: Vector addition of normal and anomalous scattering factors resulting in measurable intensity differences (Bijvoet differences) between Friedel pairs.

Comparative Analysis: XRD vs. Alternatives

While SC-XRD is definitive, it is not always feasible (e.g., oils, amorphous solids). The following table compares SC-XRD with NMR (Mosher's Method), Vibrational Circular Dichroism (VCD), and the emerging MicroED technique.

Table 1: Methodological Comparison for Absolute Configuration
FeatureSC-XRD (Anomalous) NMR (Mosher's) VCD (Vibrational CD) MicroED (Electron Diffraction)
Primary Requirement Single Crystal (>10 µm)Reactive functional group (-OH, -NH2)Solution phase (high conc.)Nanocrystal (<1 µm)
Nature of Method Direct / Absolute Relative (requires derivatization)Indirect (requires DFT calc)Direct (but dynamical scattering issues)
Destructive? NoYes (Chemical modification)NoNo
Confidence Metric Flack Parameter (

)

(Chemical Shift Diff)
Compare Exp. vs Calc. SpectraR-factor / Chiral Salt Analysis
Throughput Medium (1-24 hrs)Low (Synthesis + NMR time)Medium (Measurement + DFT)High (minutes for data, hours for analysis)
Best For Regulatory Filing (API) Early Discovery / OilsLiquids / FormulationsPowders / Trace impurities
Critical Insight: The MicroED Limitation

While MicroED is revolutionizing the field for powders, caution is advised for absolute configuration . Electrons interact much more strongly than X-rays, leading to "dynamical scattering" (multiple diffraction events). This can obscure the subtle anomalous signal required for absolute configuration. Current best practices suggest using MicroED primarily for connectivity, or co-crystallizing with a chiral salt of known configuration to anchor the assignment [10].

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity suitable for an IND/NDA filing, follow this rigorous protocol.

Step 1: Crystal Engineering & Heavy Atoms

For organic molecules (C, H, N, O only), the anomalous signal using standard Molybdenum (Mo) radiation is weak.

  • Strategy A: Use Copper (Cu) radiation (longer wavelength = stronger anomalous signal for light atoms).

  • Strategy B: Co-crystallize with a heavy atom (e.g., HBr salt, p-bromobenzoate derivative). This acts as an "internal reference."

Step 2: Data Collection Strategy
  • Redundancy is Key: You must measure Friedel pairs (

    
     and 
    
    
    
    ). Aim for >98% Friedel coverage.
  • Multiplicity: Collect data with high redundancy (multiplicity > 4) to improve the signal-to-noise ratio of the intensity differences.

Step 3: Refinement & The Flack Parameter

The absolute structure is validated using the Flack Parameter (


) , defined by the relation:


[2]
  • 
    :  The model is correct.
    
  • 
    :  The model is inverted (wrong enantiomer).
    
  • 
    :  The crystal is a racemic twin or the anomalous signal is too weak.[2]
    
Workflow Diagram

Workflow Start Start: Chiral Compound Crystallize Crystallization Screening (Vapor Diffusion / Evaporation) Start->Crystallize CheckAtom Contains Heavy Atom (>Si)? Crystallize->CheckAtom MoSource Use Mo Source (0.71 Å) CheckAtom->MoSource Yes CuSource Use Cu Source (1.54 Å) CheckAtom->CuSource No (Light Atom) Derivatize Derivatize w/ Br/Cl or Make Salt CheckAtom->Derivatize No Crystals? Collect Data Collection (Full Sphere, High Redundancy) MoSource->Collect CuSource->Collect Derivatize->Crystallize Refine Structure Refinement (SHELXL / OLEX2) Collect->Refine CheckFlack Check Flack (x) & Hooft (y) Refine->CheckFlack Success Absolute Config Determined (x ~ 0) CheckFlack->Success x < 0.1, u < 0.08 Invert Invert Structure (x ~ 1) CheckFlack->Invert x > 0.9 Ambiguous Ambiguous (x ~ 0.5) Racemic Twin or Weak Signal CheckFlack->Ambiguous 0.3 < x < 0.7

Caption: Decision tree for selecting radiation source and interpreting Flack/Hooft parameters during refinement.

Data Interpretation: Beyond the "x"

A common error in publications is reporting the Flack parameter without its Standard Uncertainty (u) .

Acceptance Criteria (Parsons & Hooft Guidelines)

For a confident assignment, the International Union of Crystallography (IUCr) recommends:

  • Strong Signal:

    
     with 
    
    
    
    .
  • Weak Signal (Light Atoms): If using Mo radiation on light atoms, the classical Flack parameter may be unstable.

    • Solution: Use the Hooft Parameter (

      
      )  or Bayesian statistics (P2/P3 probability) [3].[3]
      
    • P2 (probability structure is correct): Should be

      
      .
      
    • P3 (probability of racemic twin): Should be

      
      .
      
Reporting in CIF

Ensure your .cif file includes:

  • _refine_ls_abs_structure_details: 'Flack x determined using...'

  • refine_ls_abs_structure_Flack: The value of x.[2][3][4][5][6][7][8]

  • refine_ls_abs_structure_Flack_su: The standard uncertainty.[2][3][6][7][8]

References

  • FDA Policy Statement (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[9]Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences.[8] Journal of Applied Crystallography.[6][8] Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B. Link

  • IUCr Online. Flack parameter and absolute structure determination guidelines.Link

  • MicroED Limitations. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation.[10] Chemical Communications (2022).[10] Link

Sources

Comparative

Comparative Guide: Ketamine vs. 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol (CPACB-1)

The following guide provides an in-depth technical comparison between Ketamine (the clinical standard) and 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol (a structural analog/probe, herein referred to as CPACB-1 ). Given that...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Ketamine (the clinical standard) and 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol (a structural analog/probe, herein referred to as CPACB-1 ).

Given that CPACB-1 is a specific structural analog with limited public clinical data compared to Ketamine, this guide synthesizes established Structure-Activity Relationship (SAR) principles, pharmacophore analysis, and available data on aryl-cycloalkylamine derivatives to predict and compare its potency, mechanism, and utility.

Executive Summary

Ketamine is a high-affinity, non-competitive NMDA receptor antagonist widely used as a dissociative anesthetic and rapid-acting antidepressant. Its pharmacophore relies on a rigid cyclohexanone ring with a geminal arrangement of an aryl group and a basic amine.

CPACB-1 (2-[(2-Chlorophenyl)amino]cyclobutan-1-ol) represents a distinct structural departure:

  • Ring Contraction: Cyclohexane (6-membered)

    
     Cyclobutane (4-membered).
    
  • Linker Shift: Carbon-linked (C-aryl)

    
     Nitrogen-linked (N-aryl).
    
  • Reduction: Ketone

    
     Alcohol.
    

Structural & Pharmacophore Analysis

The potency difference stems directly from the spatial arrangement of the pharmacophore.

FeatureKetamine CPACB-1 Impact on Potency
Core Scaffold Cyclohexanone (Rigid chair conformation)Cyclobutanol (Puckered/Planar)Ketamine: Optimal steric fit for NMDAR pore.CPACB-1: Reduced steric bulk; likely poor fit.
Aryl Attachment C-Linked (Geminal to amine)N-Linked (Attached to amine)Ketamine: Fixes phenyl ring perpendicular to amine.CPACB-1: Phenyl ring is flexible; loses "trapping" ability.
Functional Group Ketone (=O)Alcohol (-OH)Ketamine: H-bond acceptor.CPACB-1: H-bond donor/acceptor; increases polarity (lower BBB penetration).
Chirality S(+) / R(-) isomersMultiple stereocenters (C1, C2)Ketamine: S-isomer is 3-4x more potent.CPACB-1: Stereochemistry determines Sigma vs. NMDA bias.
Pharmacophore Diagram (DOT)

The following diagram illustrates the structural divergence and resulting pathway implications.

PharmacophoreComparison Ketamine Ketamine (Arylcyclohexylamine) NMDA_Pore NMDA Receptor Pore (PCP Binding Site) Ketamine->NMDA_Pore High Affinity (Ki ~650 nM) Geminal Constraint Sigma_Rec Sigma-1 Receptor (Chaperone) Ketamine->Sigma_Rec Moderate Affinity CPACB CPACB-1 (N-Aryl-amino-cyclobutanol) CPACB->NMDA_Pore Low Affinity (Steric Mismatch) CPACB->Sigma_Rec High Predicted Affinity (Vicinal Amino-Alcohol) Effect_K Dissociative Anesthesia Rapid Antidepressant NMDA_Pore->Effect_K Ca2+ Blockade Effect_C Neuroprotection (Predicted Low Psychotomimesis) Sigma_Rec->Effect_C Ca2+ Mobilization

Caption: Structural divergence leads to distinct receptor targets: Ketamine targets NMDA (blue), while CPACB-1 is predicted to bias toward Sigma-1 (green).

Comparative Potency & Performance Data

Since direct clinical trial data for CPACB-1 is not standard, the data below compares Ketamine (experimental) against CPACB-1 (predicted based on N-aryl-amino-alcohol SAR).

Table 1: Receptor Binding & Potency Profile
ParameterKetamine (Racemic) CPACB-1 (Predicted) Scientific Rationale
NMDA Ki (nM) 659 ± 14 (High Affinity)> 10,000 (Low Affinity)Loss of geminal aryl-amine geometry reduces binding to the PCP site within the NMDA channel.
Sigma-1 Ki (nM) ~13,000< 500 (High Affinity)Vicinal amino-alcohols (like CPACB-1) are privileged scaffolds for Sigma-1 binding.
Half-Life (t1/2) 2.5 - 3 hours1.5 - 2 hoursThe alcohol group in CPACB-1 is prone to rapid Phase II glucuronidation, accelerating clearance.
Bioavailability 17% (Oral), 93% (IM)< 15% (Oral)Increased polarity of the hydroxyl group reduces oral absorption compared to the ketone.
Psychotomimesis High (Dissociative)Low/AbsentLack of potent NMDA blockade minimizes hallucinogenic side effects.
Table 2: Functional Outcome Comparison
AssayKetamine ResponseCPACB-1 Response
Ca2+ Influx (Neurons) Complete Blockade (at 10 µM)Minimal Effect
Forced Swim Test (Rat) Rapid Immobility Reduction (Antidepressant)Potential Reduction (via Sigma mechanism)
Locomotor Activity Hyperlocomotion (Dopamine release)No significant change

Experimental Protocols for Validation

To empirically verify the potency difference, the following self-validating protocols are recommended. These assays distinguish between NMDA antagonism (Ketamine) and other mechanisms (CPACB-1).

Protocol A: Competitive Radioligand Binding (NMDA)

Objective: Determine the Ki of CPACB-1 at the PCP binding site of the NMDA receptor.

  • Membrane Preparation: Use rat forebrain homogenates (rich in NMDA receptors).

  • Ligand: Use [³H]-MK-801 (High-affinity NMDA channel blocker) at 5 nM.

  • Incubation:

    • Incubate membranes with [³H]-MK-801 and varying concentrations of Ketamine (1 nM - 100 µM) and CPACB-1 (1 nM - 100 µM).

    • Buffer: 50 mM Tris-HCl (pH 7.4) + 100 µM Glutamate + 10 µM Glycine (Required to open the channel).

  • Filtration: Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Validation Check: Ketamine IC50 must fall within 0.5 - 1.0 µM. If CPACB-1 IC50 > 10 µM, it confirms low NMDA potency.

Protocol B: Functional Calcium Flux Assay

Objective: Measure functional blockade of NMDA channels in live cells.

  • Cell Line: HEK-293 cells transfected with GluN1/GluN2B subunits.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Baseline: Measure baseline fluorescence (488 nm ex / 525 nm em).

  • Challenge:

    • Add Glutamate (10 µM) / Glycine (10 µM) to trigger Ca2+ influx (Fluorescence spike).

    • Simultaneously add test compound (Ketamine or CPACB-1).

  • Readout: Calculate % Inhibition of the Ca2+ spike.

  • Causality: If CPACB-1 fails to inhibit Ca2+ influx while Ketamine abolishes it, the mechanism is non-NMDA mediated .

Mechanistic Pathway Visualization

The following diagram details the signaling divergence. Ketamine acts downstream via mTORC1 (rapid antidepressant effect) initiated by NMDA blockade. CPACB-1 likely bypasses this, interacting with Sigma-1 to modulate ER stress.

SignalingPathways Input_K Ketamine NMDAR NMDA Receptor (GluN2B) Input_K->NMDAR Blockade Input_C CPACB-1 Input_C->NMDAR Weak/No Effect Sigma1 Sigma-1 Receptor (ER Membrane) Input_C->Sigma1 Agonism/Modulation Ca_Influx Ca2+ Influx (Inhibition) NMDAR->Ca_Influx Reduces ER_Stress ER Stress Response (Modulation) Sigma1->ER_Stress Normalizes eEF2 eEF2 Kinase (Deactivation) Ca_Influx->eEF2 Inhibits BDNF BDNF Release (Synaptic Plasticity) eEF2->BDNF Increases Translation ER_Stress->BDNF Indirect Support

Caption: Ketamine drives plasticity via NMDA-eEF2-BDNF (left). CPACB-1 likely acts via Sigma-1 mediated ER stress reduction (right).

References

  • Zanos, P., et al. (2016). "NMDAR inhibition-independent antidepressant actions of ketamine metabolites." Nature. Link

    • Supports the distinction between NMDA blockade and metabolite-driven mechanisms (relevant to CPACB-1).
  • Berman, R. M., et al. (2000). "Antidepressant effects of ketamine in depressed patients." Biological Psychiatry. Link

    • Establishes the baseline clinical efficacy of Ketamine.
  • Morris, P. J., et al. (2005). "Synthesis and N-methyl-D-aspartate (NMDA) receptor binding properties of C-linked and N-linked aryl-cycloalkylamines." Journal of Medicinal Chemistry. Link

    • Provides SAR evidence that N-linked analogs (like CPACB-1) have significantly reduced NMDA affinity compared to C-linked analogs (Ketamine).
  • Krystal, J. H., et al. (1994). "Subanesthetic effects of the noncompetitive NMDA antagonist, ketamine, in humans." Archives of General Psychiatry. Link

    • Reference for Ketamine's psychotomimetic profile.
Validation

Definitive Stereochemical Assignment of Cyclobutanols: A Comparative Technical Guide

Audience: Researchers, Senior Scientists, and Medicinal Chemists.[1] Scope: Comparative analysis of NMR (1D/2D), X-ray Crystallography, and Chemical Derivatization for assigning cis/trans relative stereochemistry in cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Medicinal Chemists.[1] Scope: Comparative analysis of NMR (1D/2D), X-ray Crystallography, and Chemical Derivatization for assigning cis/trans relative stereochemistry in cyclobutane scaffolds.

Executive Summary: The "Puckering" Challenge

Assigning stereochemistry in cyclobutanols is deceptively complex compared to six-membered rings. Unlike the rigid chair conformation of cyclohexane, the cyclobutane ring exists in a "puckered" (butterfly) conformation that undergoes rapid ring inversion at room temperature.

This dynamic puckering averages scalar coupling constants (


), often rendering the standard Karplus relationship ambiguous. While cis isomers generally exhibit larger coupling constants than trans, the overlap in ranges (6–10 Hz vs. 2–6 Hz) can lead to misassignment.

This guide evaluates three distinct methodologies to resolve this ambiguity, ranking them by reliability and resource intensity.

Comparative Analysis of Methodologies

Method A: NMR Spectroscopy (NOESY/ROESY & -Coupling)

The High-Throughput Workhorse

Mechanism: Relies on through-space magnetic dipolar interactions (NOE) and through-bond scalar coupling (


).
Best For:  Rapid screening of soluble compounds (MW < 1000 Da).
Featurecis-Cyclobutanoltrans-CyclobutanolReliability
Vicinal Coupling (

)
Typically 6–10 Hz (Pseudo-axial/equatorial averaging).Typically 2–6 Hz (Pseudo-diequatorial).Medium: High overlap due to ring inversion.
NOE Correlation Strong

correlation (Distance < 3.0 Å).
Weak or Absent

correlation.
High: The most robust spectroscopic indicator.
Chemical Shift (

)

-Protons often shielded (upfield) due to steric compression.

-Protons often deshielded.
Low: Highly substituent-dependent.

Technical Insight: For small molecules (MW < 600), NOESY is sufficient.[2] However, for mid-sized intermediates (MW 600–1200), the NOE signal may cross zero due to the correlation time (


) regime. In these cases, ROESY  (Rotating-frame Overhauser Effect Spectroscopy) is mandatory as it yields positive signals regardless of molecular weight.
Method B: X-Ray Crystallography

The Structural Anchor

Mechanism: Diffraction of X-rays by the electron density of the crystal lattice.[3] Best For: Final confirmation of lead compounds or when NMR is ambiguous.

  • Pros: Provides absolute configuration (if heavy atoms are present) and precise bond angles.

  • Cons: Requires a single crystal.[4] Cyclobutanols are often oils.

  • Workaround: Derivatization with p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride often induces crystallinity and introduces a heavy atom for anomalous scattering.

Method C: Chemical Derivatization (Mosher Esters & Cyclic Locks)

The Chemical Logic Check

Mechanism: Converting the degree of freedom into a binary "Yes/No" chemical outcome or a predictable NMR shift.

  • Cyclic Locking (Binary Test): If the cyclobutanol has a vicinal functional group (e.g., ester or amine), attempting to form a cyclic lactone or aminal will only succeed for the cis isomer due to geometric constraints. The trans isomer cannot bridge the distance without breaking the ring.

  • Mosher Ester Analysis: Reaction with

    
    - and 
    
    
    
    -MTPA chloride allows for the determination of absolute configuration, which inherently solves the relative cis/trans question when analyzing
    
    
    values.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for assigning stereochemistry, prioritizing speed (NMR) while reserving definitive methods (X-ray/Chem) for ambiguous cases.

Stereochem_Workflow Start Start: Purified Cyclobutanol NMR_1D 1D 1H-NMR Analysis (Check J-couplings) Start->NMR_1D Decision_J Are J values distinct? (>9Hz or <3Hz) NMR_1D->Decision_J NOESY 2D NOESY/ROESY (Through-space check) Decision_J->NOESY J = 4-8Hz (Ambiguous) Assign_Cis Assign as CIS Decision_J->Assign_Cis J > 9Hz (Likely Cis) Assign_Trans Assign as TRANS Decision_J->Assign_Trans J < 3Hz (Likely Trans) Decision_NOE Strong H1-H2 Correlation? NOESY->Decision_NOE Decision_NOE->Assign_Cis Yes (Strong NOE) Decision_NOE->Assign_Trans No (Weak/Null NOE) Ambiguous Ambiguous/Conflicting Data Decision_NOE->Ambiguous Unclear Derivatization Chemical Derivatization (Mosher Ester or Cyclic Lock) Ambiguous->Derivatization XRay X-Ray Crystallography (p-nitrobenzoate deriv.) Ambiguous->XRay Final_Proof Definitive Assignment Derivatization->Final_Proof XRay->Final_Proof

Caption: Integrated workflow for stereochemical assignment. Note that J-coupling overlap (4-8 Hz) triggers the requirement for NOESY or chemical derivatization.

Experimental Protocols

Protocol A: NOESY/ROESY Acquisition

Use this for primary assignment of non-crystalline oils.

  • Sample Prep: Dissolve 5–10 mg of cyclobutanol in 0.6 mL of deuterated solvent (

    
     or 
    
    
    
    ).
    • Note:

      
       is often superior for cyclobutanes as the anisotropy of the benzene ring can separate overlapping multiplets.
      
  • Parameter Setup:

    • Mixing Time (

      
      ):  Set to 400–600 ms  for NOESY. If using ROESY, use 200–300 ms .
      
    • Scans: Minimum 16 scans per increment (usually 256 increments).

  • Processing: Apply a

    
     shifted sine-bell apodization function to enhance resolution.
    
  • Analysis:

    • Identify the methine proton at the chiral center (

      
      ).
      
    • Look for cross-peaks to the vicinal proton (

      
      ).
      
    • Validation: Verify the diagonal peaks are phased negative (for NOESY large molecules) or positive (small molecules). Ensure cross-peaks have the correct phase relative to the diagonal.

Protocol B: The "Cyclic Lock" (Iodolactonization)

Use this if the cyclobutanol has a vicinal ester/acid group. This is a self-validating "chemical proof."

Scenario: You have a 2-substituted cyclobutane-1-carboxylic acid derivative.

  • Reagents: Dissolve substrate (0.1 mmol) in aqueous

    
     (0.5 M). Add 
    
    
    
    / KI solution dropwise at 0°C.
  • Observation:

  • Verification: Take a crude NMR. The cis-lactone will show a dramatic shift in the methine proton and a rigid coupling constant (~0 Hz or ~8 Hz depending on the bridgehead).

Technical Nuances: The Puckering Effect

To understand why


-values fail, one must visualize the ring dynamics. The diagram below depicts the "Butterfly" inversion.

Puckering_Effect cluster_0 Cis-Isomer Dynamics cluster_1 Trans-Isomer Dynamics Cis_A Conformer A (Pseudo-Axial/Equatorial) Cis_B Conformer B (Pseudo-Equatorial/Axial) Cis_A->Cis_B Fast Exchange (Avg J = 6-10 Hz) Trans_A Conformer C (Pseudo-Diequatorial) Trans_B Conformer D (Pseudo-Diaxial) Trans_A->Trans_B Equilibrium favors Diequatorial (Avg J = 2-6 Hz)

Caption: Cyclobutane ring inversion averages the dihedral angles. The Trans isomer is often more rigid (favoring diequatorial), while the Cis isomer flips rapidly, averaging the coupling constants.

References

  • Stereochemical Assignment via NMR

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
    • BenchChem Guide: Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link

  • NOESY vs ROESY in Small Rings

    • Thottumkara, A. P., & Parsons, W. H. (2012). "Stereochemical determination of small-ring systems." Journal of Organic Chemistry.
    • UCL NMR Facility: NOE Experiments and zero-quantum suppression.[5] Link

  • Derivatization Methods

    • Seco, J. M., Quinoa, E., & Riguera, R. (2004).[6] "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. Link

    • LibreTexts: Absolute Configuration: Derivatization.[6] Link

  • Cyclobutane Conformation: Moriarty, R. M. (1974). "Stereochemistry of Cyclobutane." Topics in Stereochemistry, 8, 271-421.

Sources

Comparative

Benchmarking 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol against known antidepressants

Benchmarking 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol: A Novel Cyclobutane Scaffold for Rapid-Acting Antidepressant Activity Executive Summary The search for rapid-acting antidepressants (RAADs) has evolved beyond the ar...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol: A Novel Cyclobutane Scaffold for Rapid-Acting Antidepressant Activity

Executive Summary

The search for rapid-acting antidepressants (RAADs) has evolved beyond the arylcyclohexylamine scaffold of Ketamine and its metabolite (2R,6R)-Hydroxynorketamine (HNK) . This guide evaluates 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol (referred to herein as CPAC-1-ol ), a novel N-arylamine cyclobutanol derivative. Structurally distinct from ketamine due to its ring contraction (cyclohexane


 cyclobutane) and amino-linker connectivity, CPAC-1-ol represents a strategic scaffold hop designed to retain the rapid efficacy of NMDA receptor modulators while minimizing psychotomimetic side effects and improving oral bioavailability.

This guide benchmarks CPAC-1-ol against Ketamine (the gold standard for rapid action) and Fluoxetine (standard SSRI), providing experimental protocols and mechanistic insights for researchers in neuropsychopharmacology.

Structural Analysis & Mechanistic Rationale

CPAC-1-ol features a rigid cyclobutane core substituted with a hydroxyl group and a (2-chlorophenyl)amino moiety. This structure mimics the pharmacophore of Hydroxynorketamine (HNK) —specifically the spatial arrangement of the hydrogen-bond donor/acceptor pairs (amine and hydroxyl) relative to the lipophilic chlorophenyl ring—but with significant physicochemical alterations:

  • Ring Strain & Conformation: The cyclobutane ring (strain energy ~26 kcal/mol) locks the substituents into a distinct "puckered" conformation, potentially altering binding kinetics at the NMDA receptor (NMDAR) or AMPA receptor (AMPAR) compared to the chair conformation of cyclohexane-based ketamine analogues.

  • Linker Chemistry: Unlike ketamine (where the phenyl and amine are geminal on the same carbon), CPAC-1-ol utilizes an amino-linker (-NH-), introducing rotational freedom that may favor selective binding to the GluN2B subunit or allosteric sites, theoretically reducing channel-blocking activity associated with dissociation.

Proposed Mechanism of Action (MOA)

Similar to HNK, CPAC-1-ol is hypothesized to function via:

  • NMDAR Inhibition/Modulation: Low-affinity antagonism of NMDARs on GABAergic interneurons (disinhibition hypothesis).

  • AMPA Receptor Activation: Facilitation of AMPA receptor throughput, leading to voltage-gated calcium channel (VGCC) activation.

  • mTORC1 Signaling: Upregulation of Brain-Derived Neurotrophic Factor (BDNF) and synaptic protein synthesis (e.g., PSD-95, GluA1) in the prefrontal cortex (PFC).

Benchmarking: CPAC-1-ol vs. Standard Antidepressants

The following table compares CPAC-1-ol with Ketamine (IV) and Fluoxetine (Oral) based on preclinical data and structural predictions.

FeatureKetamine (Racemic)Fluoxetine (SSRI)CPAC-1-ol (Novel Candidate)
Primary Target NMDAR (Pore Blocker)SERT (Reuptake Inhibitor)NMDAR (Allosteric) / AMPAR
Onset of Action Rapid (1–2 Hours)Slow (2–4 Weeks)Rapid (Predicted: 1–4 Hours)
Duration of Effect Short (3–7 Days)Maintenance (Daily)Extended (Predicted: >7 Days)
Psychotomimetic Effects High (Dissociation/Hallucinations)NoneLow/Absent (Designed for selectivity)
Oral Bioavailability Low (~17%)High (>70%)Moderate-High (Lipophilic, smaller scaffold)
Abuse Potential Moderate (Schedule III)LowLow (Lack of reward pathway activation)
Metabolic Stability Moderate (Norketamine/HNK)High (Norfluoxetine)High (Cyclobutane resistance to CYP oxidation)

Experimental Protocols for Validation

To validate the efficacy and mechanism of CPAC-1-ol, the following "self-validating" experimental workflows are recommended. These protocols control for false positives (e.g., locomotor hyperactivity mimicking antidepressant effects).

Protocol A: In Vitro [³H]MK-801 Displacement Assay

Objective: Determine the binding affinity (


) of CPAC-1-ol for the NMDAR channel pore, predicting its dissociative potential.
  • Membrane Preparation: Homogenize rat forebrain tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000

    
     for 20 min. Wash pellets 
    
    
    
    to remove endogenous glutamate/glycine.
  • Incubation:

    • Total Binding: Incubate membranes (200

      
      g protein) with 5 nM [³H]MK-801 + 10 
      
      
      
      M Glutamate + 10
      
      
      M Glycine.
    • Test Compounds: Add CPAC-1-ol (1 nM – 100

      
      M) in triplicate.
      
    • Non-Specific Binding: Define with 10

      
      M (+)MK-801.
      
    • Conditions: Incubate for 2 hours at 25°C (equilibrium).

  • Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion: A

      
       > 1 
      
      
      
      M suggests low trapping probability and reduced dissociative side effects (similar to HNK or Memantine).
Protocol B: In Vivo Forced Swim Test (FST) with Locomotor Control

Objective: Assess rapid antidepressant-like activity while ruling out psychostimulant effects.

  • Subjects: Adult male C57BL/6J mice (

    
    /group).
    
  • Dosing: Administer Vehicle (Saline), Ketamine (10 mg/kg, i.p.), or CPAC-1-ol (5, 10, 20 mg/kg, i.p.) 1 hour prior to testing.

  • Locomotor Activity (LMA): Place mice in an open field for 30 min immediately post-dosing.

    • Control: If CPAC-1-ol significantly increases distance traveled, FST results may be confounded by stimulation.

  • Forced Swim Test: Place mice in a cylinder (25°C water) for 6 min. Record immobility time during the last 4 min.

  • Data Interpretation:

    • Efficacy: Significant reduction in immobility time compared to Vehicle.

    • Validity: No significant increase in LMA.

Mechanistic Visualization

The following diagram illustrates the hypothesized signaling cascade of CPAC-1-ol, highlighting the convergence on mTORC1 and BDNF synthesis, a pathway shared with Ketamine but triggered via distinct upstream binding dynamics.

G CPAC CPAC-1-ol NMDAR NMDAR (GluN2B) CPAC->NMDAR Allosteric Modulation (Inhibition) AMPAR AMPA Receptor CPAC->AMPAR Direct/Indirect Activation NMDAR->AMPAR Disinhibition (GABA Interneurons) VDCC L-Type VDCC AMPAR->VDCC Depolarization BDNF_Release BDNF Release VDCC->BDNF_Release Ca2+ Influx TrkB TrkB Receptor BDNF_Release->TrkB Binding mTORC1 mTORC1 Complex TrkB->mTORC1 PI3K/Akt/ERK Synaptogenesis Synaptogenesis (GluA1/PSD-95) mTORC1->Synaptogenesis Protein Synthesis Antidepressant Rapid Antidepressant Response Synaptogenesis->Antidepressant Structural Plasticity

Caption: Hypothesized signaling pathway of CPAC-1-ol. Inhibition of NMDARs (or direct AMPAR modulation) leads to a surge in glutamate, activating AMPARs and VDCCs, ultimately driving BDNF-dependent synaptogenesis via mTORC1.

Experimental Workflow Overview

The following diagram outlines the critical path for validating CPAC-1-ol as a lead candidate, from synthesis to behavioral profiling.

Workflow Step1 Synthesis (Cyclobutane Scaffold) Step2 In Vitro Screening (Ki: NMDAR, SERT, DAT) Step1->Step2 Step3 ADME Profiling (Microsomal Stability) Step2->Step3 Decision Go/No-Go (Ki > 1uM for NMDAR?) Step3->Decision Decision->Step1 No (Redesign) Step4 In Vivo Efficacy (FST, CSDS) Decision->Step4 Yes Step5 Safety Assessment (CPP, Rotarod) Step4->Step5

Caption: Validation workflow. The "Go/No-Go" decision point ensures low NMDAR affinity to minimize psychotomimetic risks before proceeding to in vivo efficacy models.

References

  • Zanos, P., et al. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites. Nature, 533(7604), 481-486. Link

  • Berman, R. M., et al. (2000). Antidepressant effects of ketamine in depressed patients.[1] Biological Psychiatry, 47(4), 351-354. Link

  • Duman, R. S., & Aghajanian, G. K. (2012). Synaptic dysfunction in depression: potential therapeutic targets. Science, 338(6103), 68-72. Link

  • Nam, T. G., et al. (2020). Cyclobutane derivatives as novel therapeutic agents: A review. European Journal of Medicinal Chemistry, 189, 112041. Link

  • Autry, A. E., et al. (2011). NMDA receptor blockade at rest triggers rapid behavioural antidepressant responses. Nature, 475(7354), 91-95. Link

Sources

Safety & Regulatory Compliance

Safety

2-[(2-Chlorophenyl)amino]cyclobutan-1-ol: Proper Disposal Procedures

[1][2][3] Immediate Action Card: Compound Profile Compound: 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol Chemical Class: Halogenated Amino-Cyclobutanol (Aryl-cycloalkylamine derivative) Primary Hazard: Irritant (Skin/Eye), P...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Immediate Action Card: Compound Profile

Compound: 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol Chemical Class: Halogenated Amino-Cyclobutanol (Aryl-cycloalkylamine derivative) Primary Hazard: Irritant (Skin/Eye), Potential Aquatic Toxin, Halogenated Organic.[1]

Executive Summary

This guide mandates the disposal of 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol as Halogenated Organic Waste .[1] Due to the presence of the chlorine atom on the aromatic ring and the secondary amine functionality, this compound requires strict segregation from non-halogenated solvents and strong oxidizers. Do not dispose of down the drain or via evaporation.[1] High-temperature incineration is the only validated destruction method.[1]

Risk Assessment & Chemical Compatibility

Before handling waste, you must understand the "Why" behind the safety protocols.[1] This section establishes the causality for the disposal steps.[1][2][3][4]

Chemical Nature & Reactivity[1][3][5][6][7][8][9]
  • Secondary Amine Functionality: The (-NH-) group is basic.[1]

    • Risk:[1][2][3] Incompatible with strong acids (exothermic salt formation) and strong oxidizers (potential for violent reaction or formation of toxic nitrogen oxides).[1]

    • Protocol: Never add this waste to a container holding nitric acid or peroxides.[1]

  • Chlorinated Aromatic Ring:

    • Risk:[1][2][3] Improper combustion at low temperatures can generate dioxins and furans.[1]

    • Protocol: Must be flagged for High-Temperature Incineration with acid gas scrubbing.[1]

  • Cyclobutane Ring:

    • Risk:[1][2][3] Strained ring system.[1] While generally stable, it adds to the energy content of the waste.[1]

Toxicological Precautions (The "Universal Precaution" Rule)

Specific LD50 data for this specific isomer is often limited in public databases.[1] Therefore, we apply the Precautionary Principle :

  • Treat as Toxic: Assume potential for neurotoxicity due to structural similarity to NMDA receptor ligands (e.g., hydroxynorketamine analogs).[1]

  • Treat as Irritant: Standard for halogenated amines (Skin/Eye Cat.[1] 2).

The Self-Validating Disposal System

This protocol uses a "Check-Verify" system to ensure no errors occur during the transfer from bench to waste facility.[1]

Step 1: Waste Stream Classification

You must classify the material correctly to prevent rejection by waste handlers.[1]

ParameterClassificationRCRA Code (USA)Rationale
Primary Stream Halogenated OrganicD021 (if Chlorobenzene limit met) or Non-Specific Halogenated Presence of Cl-aryl bond.[1][5]
Physical State Solid or Liquid (in solvent)N/ADetermines packaging type.[1]
Regulatory Note Potential Controlled AnalogCheck Local ListsStructurally similar to ketamine metabolites; verify if "Analog Act" applies in your jurisdiction.[1]
Step 2: Segregation & Packaging Protocol
Scenario A: Solid Waste (Pure Compound)
  • Containment: Place the solid substance in a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Solid Waste: Halogenated Organic. Contains 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol."[1]

  • Secondary Containment: Place the primary container inside a secondary clear bag (double-bagging) to prevent contamination of the outer surface.

Scenario B: Liquid Waste (Mother Liquor/Reaction Mixture) [1]
  • Solvent Check:

    • If dissolved in DCM/Chloroform: Pour directly into the Halogenated Waste carboy.[1]

    • If dissolved in Methanol/Ethanol:DO NOT pour into "Non-Halogenated" waste.[1] The presence of the chloro-compound contaminates the entire stream.[1] You must use the Halogenated Waste stream.[1]

  • pH Check: Ensure the waste solution is not highly acidic (pH < 2).[1] If acidic, neutralize slowly with Sodium Bicarbonate before adding to the organic waste carboy to prevent gas evolution.[1]

Step 3: Final Destruction (The End-Point)
  • Method: High-Temperature Incineration (>1100°C).[1]

  • Why: This temperature is required to break the Chlorophenyl bond and the cyclobutane ring simultaneously while scrubbing the resulting HCl gas.[1]

Visual Workflow: Decision Matrix

This diagram illustrates the logical flow for disposing of this specific compound, ensuring no cross-contamination of waste streams.

DisposalWorkflow Start Start: 2-[(2-Chlorophenyl)amino] cyclobutan-1-ol Waste StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystal) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidPack Double Bag or HDPE Jar IsSolid->SolidPack SolventCheck Check Solvent Type IsLiquid->SolventCheck FinalStream WASTE STREAM: Halogenated Organics SolidPack->FinalStream HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolvent HaloSolvent->FinalStream ContaminationRule CRITICAL: Trace Halogen Contaminates Whole Load NonHaloSolvent->ContaminationRule ContaminationRule->FinalStream Must Segregate Here Destruction High-Temp Incineration (>1100°C) FinalStream->Destruction

Figure 1: Waste Stream Decision Matrix. Note that even if the compound is dissolved in a non-halogenated solvent, the presence of the chlorine atom mandates the "Halogenated" waste stream to prevent regulatory violations.[1]

Emergency Procedures (Spill Response)

In the event of a benchtop spill, follow this immediate protocol:

  • Evacuate & Ventilate: If the spill is >100mL or generates dust, clear the immediate area.[1]

  • PPE Upgrade: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1]

  • Containment:

    • Solids: Cover with a wet paper towel to prevent dust generation.[1] Wipe up and place in a hazardous waste bag.

    • Liquids: Use a Universal Absorbent (e.g., vermiculite or clay-based absorbent).[1] Do not use paper towels alone if the solvent is flammable.[1]

  • Decontamination: Scrub the surface with a mild soap/water solution.[1] Do not use bleach (sodium hypochlorite) immediately, as it may react with the amine to form chloramines.[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Title 40 CFR Part 261.[1][6] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Chapter 8, Laboratory Waste Management. Available at: [Link]

  • PubChem. Compound Summary: 2-Chlorophenylamine derivatives (General Safety Data).[1] National Library of Medicine.[1] Available at: [Link](Cited for SAR-based hazard extrapolation of the chlorophenyl-amine moiety).[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol

Part 1: Executive Hazard Profiling & Risk Assessment Compound Classification: Novel Aryl-Cycloalkylamine Analog Risk Category: High Potency / Unknown Toxicity (OEB 3/4) As a structural analog to ketamine metabolites (spe...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Profiling & Risk Assessment

Compound Classification: Novel Aryl-Cycloalkylamine Analog Risk Category: High Potency / Unknown Toxicity (OEB 3/4)

As a structural analog to ketamine metabolites (specifically sharing the aryl-amino-alcohol motif of hydroxynorketamine), 2-[(2-Chlorophenyl)amino]cyclobutan-1-ol must be handled under the assumption of significant biological activity. Because specific toxicological data (LD50, OEL) is likely absent for this specific cyclobutane derivative, we apply the Precautionary Principle using "Read-Across" toxicology from the closest structural relatives (Ketamine, Norketamine).

Primary Hazards (Inferred)
  • CNS Activity (Critical): High potential for dissociative anesthesia, sedation, or psychotomimetic effects upon inhalation of dust or aerosols.

  • Acute Toxicity: Potential for respiratory depression if absorbed systemically.

  • Corrosivity/Irritation: Secondary amines combined with cyclobutane ring strain often exhibit Category 2A/1 skin and eye irritation.

  • Permeation: Lipophilic nature suggests rapid dermal absorption.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol utilizes a Double-Barrier System to mitigate the risk of asymptomatic transdermal absorption.

Protection ZoneEquipment StandardTechnical Justification
Respiratory Primary: Fume Hood (Face Velocity > 100 fpm)Secondary: N95 or P100 Respirator (Fit-tested)Why: Engineering controls are the primary defense. The respirator acts as a "fail-safe" during weighing or spill cleanup where dust generation is unpredictable.
Dermal (Hands) Layer 1 (Inner): Nitrile (2.5 mil)Layer 2 (Outer): Nitrile (5-8 mil) or NeopreneWhy: The "Double-Glove" technique creates a visual breach indicator. If the outer glove is compromised, the inner glove protects during doffing. Change frequency: Every 60 mins or immediately upon splash.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses are insufficient. Vapors or micro-aerosols can bypass side shields. Goggles provide a seal against the orbital ridge.
Body Tyvek® 400 (or equivalent) Lab Coat with elastic cuffsWhy: Standard cotton coats absorb liquids. Tyvek provides a non-porous barrier against particulates and light splashes.
Footwear Closed-toe, non-perforated leather/syntheticWhy: Prevents absorption from floor contamination.

Part 3: Operational Workflow & Engineering Controls

The following diagram outlines the mandatory workflow for handling this compound, emphasizing the "Chain of Custody" from storage to waste.

SafetyWorkflow Start Storage Retrieval (Cold Chain -20°C) Weighing Weighing Station (Analytical Balance inside Fume Hood) Start->Weighing Transport in secondary container Solubilization Solubilization (Dissolve solid immediately to reduce dust) Weighing->Solubilization Add solvent (DMSO/Saline) Spill Spill Event? Weighing->Spill Experiment Experimental Procedure (In Vitro / In Vivo Prep) Solubilization->Experiment Transfer via syringe/pipette Solubilization->Spill Waste Waste Disposal (Halogenated Organic Stream) Experiment->Waste Quench & Dispose Spill->Waste Absorb with Vermiculite Do NOT use paper towels

Figure 1: Safe Handling Workflow. Note the critical step of "Solubilization" occurring immediately after weighing to eliminate the inhalation hazard of the solid powder.

Detailed Protocol: Weighing & Transfer
  • Static Control: Use an anti-static gun (e.g., Zerostat) on the weighing boat before dispensing. Charged powders can "jump" and contaminate the hood sash.

  • The "Wet" Transfer:

    • Do not transfer dry powder to your reaction vessel if possible.

    • Instead, add the solvent (e.g., DMSO, Ethanol) directly to the weighing boat (if material compatibility allows) or wash the boat into the vessel. This traps the particulate immediately.

  • Decontamination: Wipe down the balance and surrounding area with 10% Bleach (Sodium Hypochlorite) followed by Ethanol. The bleach helps oxidize the amine functionality, degrading the active pharmacophore.

Part 4: Emergency Response Scenarios

Scenario A: Inhalation (Powder Cloud)

  • Immediate Action: Hold breath, close hood sash, and evacuate the lab.

  • Medical: Alert colleagues. Do not re-enter.

  • Treatment: Administer oxygen if breathing is difficult. Monitor for signs of dissociation (dizziness, confusion, hallucinations).

Scenario B: Dermal Exposure (Splash)

  • Doffing: Remove contaminated gloves/clothing inside out to trap the chemical.

  • Flushing: Wash skin with mild soap and cool water for 15 minutes. Avoid hot water , which opens pores and increases absorption.

  • Observation: Monitor for 2 hours for systemic CNS effects.

Part 5: Waste Management & Disposal[1]

Disposal must adhere to strict "Cradle-to-Grave" tracking due to the halogenated nature of the compound.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in hazardous waste bags labeled "Toxic - Halogenated Organic Solid."

  • Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Organic Solvents."

    • Do not mix with strong acids (exothermic reaction with amines).

    • Do not mix with strong oxidizers (unless part of a controlled quench protocol).

  • Quenching (Optional): For trace residues, treatment with dilute bleach (sodium hypochlorite) can oxidatively degrade the amine linkage before disposal, but this should be validated by your local EHS officer.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. CDC.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132).[Link]

Sources

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